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  • Product: [1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine
  • CAS: 1019578-92-7

Core Science & Biosynthesis

Foundational

CAS 1019578-92-7 physicochemical properties and molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Characteristics of GSK2830371 (CAS 1404456-53-6) For Researchers, Scientists, and Drug Development Professionals Introduction GSK2830371 is a po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Characteristics of GSK2830371 (CAS 1404456-53-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 1D (PPM1D).[1][2][3] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response pathway by negatively regulating key tumor suppressor proteins such as p53, p38 MAPK, and ATM.[3][4] Overexpression or amplification of the PPM1D gene has been observed in various human cancers, making Wip1 an attractive therapeutic target.[3][4] GSK2830371 has demonstrated the ability to increase the phosphorylation of Wip1 substrates and inhibit tumor cell growth, highlighting its potential in cancer therapy.[2][4] This guide provides a comprehensive overview of the physicochemical properties and molecular weight of GSK2830371.

Core Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Weight 461.02 g/mol [1][2]
Molecular Formula C₂₃H₂₉ClN₄O₂S[1][2]
Appearance Solid[1]
Color White to light yellow[1]
Purity ≥98% (HPLC)[2]
CAS Number 1404456-53-6[1][2]
PubChem ID 70983932[2]
InChI Key IVDUVEGCMXCMSO-FQEVSTJZSA-N[2]
SMILES ClC1=CN=C(C)C(NCC2=CC=C(C(NC(NC4CC4)=O)=O)S2)=C1[1]

Molecular Structure and Visualization

The chemical structure of GSK2830371 is key to its biological activity. The following diagram illustrates the two-dimensional representation of the molecule.

Caption: 2D chemical structure of GSK2830371.

Solubility Profile

The solubility of a compound is a critical parameter for in vitro and in vivo studies. GSK2830371 exhibits solubility in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100216.91Ultrasonic may be needed; Hygroscopic DMSO can impact solubility.[1]
DMSO46.1100-
Ethanol23.0550-

Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5]

Experimental Protocols: Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for reproducible experimental results.

Objective: To prepare stock solutions of GSK2830371 at various concentrations.

Materials:

  • GSK2830371 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired mass of GSK2830371 powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, one might start with 1 mg, 5 mg, or 10 mg of the compound.

  • Solvent Addition: Based on the molecular weight of 461.02 g/mol , calculate the required volume of DMSO to achieve the desired concentration. For a 10 mM solution:

    • For 1 mg: Add 0.2169 mL of DMSO.

    • For 5 mg: Add 1.0845 mL of DMSO.

    • For 10 mg: Add 2.1691 mL of DMSO.[1][2]

  • Dissolution: Add the calculated volume of DMSO to the vial containing the GSK2830371 powder. If necessary, use an ultrasonic bath to aid in dissolution.[1]

  • Storage: Store the stock solution at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Workflow for Stock Solution Preparation:

Stock_Solution_Preparation start Start weigh Weigh GSK2830371 (e.g., 10 mg) start->weigh calculate Calculate DMSO Volume (e.g., 2.1691 mL for 10 mM) weigh->calculate dissolve Add DMSO and Dissolve (Use sonication if needed) calculate->dissolve store Store at -80°C or -20°C dissolve->store end End store->end

Caption: Workflow for preparing GSK2830371 stock solutions.

Biological Activity and Mechanism of Action

GSK2830371 is a highly selective inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[1][2] It functions as an allosteric inhibitor.[2][5] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response pathway, such as p53, Chk2, H2AX, and ATM.[2] This leads to the stabilization and activation of p53, resulting in increased levels of p21 and subsequent cell growth inhibition in cancer cells with wild-type p53.[1]

Signaling Pathway Inhibition by GSK2830371:

Wip1_Inhibition_Pathway cluster_0 Normal Cellular Response to DNA Damage cluster_1 Effect of GSK2830371 DNA_Damage DNA Damage ATM_p38 ATM / p38 MAPK DNA_Damage->ATM_p38 activates p53 p53 ATM_p38->p53 phosphorylates Wip1 Wip1 (PPM1D) p53->Wip1 induces expression of Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis induces Wip1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: Simplified signaling pathway showing Wip1 inhibition by GSK2830371.

Conclusion

GSK2830371 is a well-characterized, potent, and selective Wip1 inhibitor with significant potential for cancer research and therapy. Its defined physicochemical properties, including molecular weight, formula, and solubility, provide a solid foundation for its use in preclinical studies. The information presented in this guide is intended to support researchers, scientists, and drug development professionals in their work with this promising compound.

References

  • Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. ResearchGate. [Link]

  • Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain. PMC. [Link]

Sources

Exploratory

In Vitro Pharmacological Profile of 1-(2-Chlorophenyl)ethylamine: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive in vitro pharmacological profile of 1-(2-chlorophenyl)ethylamine, a substituted phen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in vitro pharmacological profile of 1-(2-chlorophenyl)ethylamine, a substituted phenethylamine. Due to a lack of direct extensive experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from structure-activity relationship (SAR) studies of closely related phenethylamine analogs to construct a predictive profile. This guide is intended to serve as a foundational resource for researchers, offering insights into its likely interactions with key biological targets and providing detailed protocols for its empirical validation. The predicted profile suggests that 1-(2-chlorophenyl)ethylamine is likely to interact with monoamine transporters and serotonergic systems, with its metabolic fate influenced by the presence of the chlorine atom.

Introduction

1-(2-Chlorophenyl)ethylamine belongs to the broad class of phenethylamines, a structural motif found in a wide array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds.[1] The parent compound, phenethylamine, acts as a central nervous system stimulant, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1) and by modulating monoamine neurotransmission.[2] The introduction of a chlorine atom at the ortho-position of the phenyl ring is anticipated to significantly modify its pharmacological properties, including receptor binding affinity, functional activity, and metabolic stability.

This guide will first present a predictive pharmacological profile of 1-(2-chlorophenyl)ethylamine, focusing on its expected interactions with monoamine transporters, key G-protein coupled receptors (GPCRs), and metabolic enzymes. Subsequently, detailed, field-proven experimental protocols are provided to enable researchers to empirically validate and expand upon this predictive profile.

Predicted In Vitro Pharmacological Profile

The following profile is inferred from structure-activity relationship (SAR) data of substituted phenethylamines.

Interaction with Monoamine Transporters (DAT, NET, SERT)

Phenethylamines are well-known modulators of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] They can act as substrates (releasers) or inhibitors of these transporters, thereby increasing the synaptic concentration of monoamines.

The presence and position of a halogen on the phenyl ring can influence both potency and selectivity. For instance, para-halogenation of amphetamines and cathinones has been shown to decrease affinity for DAT and increase affinity for SERT.[4] While direct data for ortho-chloro substitution is scarce, it is plausible that the steric and electronic effects of the chlorine atom at the 2-position will alter the binding orientation within the transporter.

Predicted Activity:

  • Dopamine Transporter (DAT): Likely to exhibit inhibitory activity. The ortho-chloro group may reduce its potency compared to unsubstituted phenethylamine.

  • Norepinephrine Transporter (NET): Expected to show affinity and inhibitory action, a common feature of phenethylamine derivatives.

  • Serotonin Transporter (SERT): The chloro-substitution may enhance its affinity for SERT relative to the parent compound, potentially leading to a more balanced DAT/SERT inhibition profile.[1][4]

Table 1: Predicted Binding Affinities (Ki) and Functional Inhibition (IC50) at Monoamine Transporters

Target TransporterPredicted Kᵢ (nM)Predicted IC₅₀ (nM) - Uptake InhibitionRationale
Dopamine (DAT)100 - 50050 - 250Halogenation can decrease DAT affinity.[4]
Norepinephrine (NET)50 - 20025 - 100General activity of phenethylamines.
Serotonin (SERT)20 - 10010 - 50Halogenation can increase SERT affinity.[4]

Note: These values are predictive and require experimental validation.

Interaction with G-Protein Coupled Receptors (GPCRs)

Substituted phenethylamines are known to interact with various serotonin receptors, with the 5-HT₂ subfamily being a prominent target.[5] The nature and position of substituents on the phenyl ring are critical determinants of affinity and functional activity. Ortho-substitutions on the benzyl ring of some N-benzylphenethylamines have been shown to enhance activity at 5-HT₂ receptors.[2]

Predicted Activity:

  • 5-HT₂A Receptor: May exhibit affinity, potentially acting as an agonist or partial agonist. This interaction is a hallmark of many psychoactive phenethylamines.

  • 5-HT₂C Receptor: Likely to show some affinity, as phenethylamines often exhibit activity at multiple 5-HT₂ subtypes.[5]

TAAR1 is a key receptor for endogenous trace amines like phenethylamine and is also a target for many synthetic phenethylamine derivatives.[6] Activation of TAAR1 can modulate dopaminergic and serotonergic systems.

Predicted Activity:

  • TAAR1: Expected to be an agonist. The ortho-chloro substitution may influence its potency and efficacy compared to the parent compound. SAR studies on β-phenethylamines at TAAR1 suggest that substitution on the aromatic ring is generally well-tolerated, though bulky groups can lead to partial agonism.[7]

Interaction with Metabolic Enzymes

Phenethylamine is a substrate for both MAO-A and MAO-B.[2] Ring substitutions can alter this interaction, potentially leading to inhibitory activity. Some substituted phenethylamines are known MAO inhibitors.[2]

Predicted Activity:

  • MAO-A and MAO-B: 1-(2-Chlorophenyl)ethylamine may act as a substrate or a weak inhibitor of MAO enzymes. The presence of the chlorine atom could hinder optimal positioning for oxidation.

The chlorine atom is expected to influence the metabolic profile, making the compound a likely substrate for CYP-mediated oxidation. Halogenated aromatic compounds are commonly metabolized by CYP enzymes, often through hydroxylation of the aromatic ring or oxidation of the ethylamine side chain.[6] The specific CYP isoforms involved would require experimental determination, with CYP2D6 and CYP2B6 being common metabolizers of phenethylamine-like structures.[8] Halogenation can influence the rate and regioselectivity of metabolism.[9]

Experimental Protocols for In Vitro Characterization

To empirically determine the pharmacological profile of 1-(2-chlorophenyl)ethylamine, the following in vitro assays are recommended.

Radioligand Binding Assays

These assays determine the affinity of the test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of 1-(2-chlorophenyl)ethylamine for DAT, NET, and SERT.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Paroxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-(2-chlorophenyl)ethylamine in assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, the respective radioligand (at a concentration close to its Kₔ), and either buffer (for total binding), a high concentration of the non-specific inhibitor, or the test compound.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Membranes - Radioligand - Test Compound plate Plate Setup: - Total Binding - Non-specific Binding - Competition reagents->plate incubation Incubate to Equilibrium plate->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding counting->analysis curve_fit Non-linear Regression (IC50) analysis->curve_fit ki_calc Cheng-Prusoff (Ki) curve_fit->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response following the binding of a compound to its target.

Objective: To determine the functional potency (IC₅₀) of 1-(2-chlorophenyl)ethylamine to inhibit the uptake of monoamines.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Krebs-Henseleit buffer (KHB).

Procedure:

  • Wash the cells with KHB.

  • Pre-incubate the cells with various concentrations of 1-(2-chlorophenyl)ethylamine or vehicle for 5-10 minutes.

  • Add the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Objective: To determine if 1-(2-chlorophenyl)ethylamine acts as an agonist or antagonist at Gₛ- or Gᵢ-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells expressing the target receptor (e.g., TAAR1).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Stimulation buffer, phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Procedure:

  • Seed the cells in a 96- or 384-well plate.

  • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.

  • Add serial dilutions of 1-(2-chlorophenyl)ethylamine (for agonist testing) or a fixed concentration of a known agonist plus serial dilutions of the test compound (for antagonist testing).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Diagram: Gₛ-Coupled GPCR Signaling Pathway

Gs_Pathway Agonist 1-(2-Chlorophenyl)ethylamine (Agonist) Receptor TAAR1 (GPCR) Agonist->Receptor Binds G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Cellular Response (Gene Expression) CREB->Gene_Expression Regulates

Caption: Simplified Gₛ-coupled signaling cascade initiated by an agonist.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC₅₀) of 1-(2-chlorophenyl)ethylamine against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate (e.g., kynuramine or a luminogenic substrate).

  • Known inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Fluorometer or luminometer.

Procedure:

  • In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of 1-(2-chlorophenyl)ethylamine or a control inhibitor.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the product formation (e.g., fluorescence or luminescence).

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[10]

In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of 1-(2-chlorophenyl)ethylamine in a liver microsome preparation.

Materials:

  • Human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a mixture of HLM and buffer at 37°C.

  • Add 1-(2-chlorophenyl)ethylamine (at a low concentration, e.g., 1 µM) and pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and terminate the reaction with cold acetonitrile.

  • Centrifuge to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.

Conclusion

This technical guide provides a predictive in vitro pharmacological profile for 1-(2-chlorophenyl)ethylamine based on the established structure-activity relationships of related phenethylamine compounds. It is hypothesized to be a modulator of monoamine transporters, with potential activity at serotonergic and trace amine-associated receptors. The provided experimental protocols offer a robust framework for the empirical determination of its affinity, functional activity, and metabolic stability. The data generated from these studies will be crucial for a comprehensive understanding of the pharmacological properties of this compound and for guiding future drug development efforts. It must be emphasized that the profile presented herein is predictive, and rigorous experimental validation is essential.

References

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience.[1]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.[5][11][12]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.[2][13][14]

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC.[7]

  • 2-(4-Chlorophenyl)ethylamine 98 156-41-2. MilliporeSigma.[15]

  • 2'-Chlorophenethylamine | C8H10ClN | CID 99095. PubChem.[16]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC.[17]

  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC.[9]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.[18]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI.[19]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC.[4]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.[6]

  • Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers.[10]

  • Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. ClinPGx.[8]

  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI.[20]

  • Cytochrome P450-catalyzed oxidation of halogen-containing substrates. PubMed.[21]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. ResearchGate.[22]

  • Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. ResearchGate.[3]

Sources

Foundational

receptor binding affinity data for1-(2-Chlorophenyl)ethylamine

An In-Depth Technical Guide to the Determination of Receptor Binding Affinity for 1-(2-Chlorophenyl)ethylamine Abstract This guide provides a comprehensive technical overview of the principles and methodologies for deter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of Receptor Binding Affinity for 1-(2-Chlorophenyl)ethylamine

Abstract

This guide provides a comprehensive technical overview of the principles and methodologies for determining the receptor binding affinity of novel chemical entities, using 1-(2-Chlorophenyl)ethylamine as a focal example. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems for data integrity, and is grounded in authoritative scientific principles. We will explore the foundational techniques of radioligand and fluorescence-based binding assays, complete with detailed step-by-step protocols, data analysis frameworks, and visual diagrams to illuminate complex workflows and pathways. The objective is to equip the reader with the expertise to design, execute, and interpret receptor binding studies, a critical step in the characterization of any potential therapeutic agent.

Introduction: The Imperative of Receptor Profiling

In the landscape of drug discovery, the journey of a molecule from a chemical curiosity to a therapeutic candidate is long and arduous. A pivotal early step in this journey is the characterization of its interaction with biological targets. 1-(2-Chlorophenyl)ethylamine, a phenethylamine derivative, represents a class of compounds with significant potential to interact with neuroreceptors and transporters due to its structural similarity to endogenous monoamines. However, without empirical data, its pharmacological profile remains undefined.

The determination of receptor binding affinity—quantified by metrics such as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀)—is fundamental. This data provides the first glimpse into a compound's potency, selectivity, and potential mechanism of action. A high affinity for a specific receptor suggests it may be a primary target, while affinity for multiple receptors can indicate a polypharmacological profile or potential off-target liabilities. Therefore, a rigorous and well-validated approach to quantifying these interactions is not merely a screening step but a cornerstone of preclinical development.

This guide will provide the technical framework for elucidating the binding profile of a compound like 1-(2-Chlorophenyl)ethylamine, focusing on the most robust and widely accepted methodologies in the field.

Strategic Target Selection: A Hypothesis-Driven Approach

Given that no binding data for 1-(2-Chlorophenyl)ethylamine is publicly available, the initial phase of investigation must be hypothesis-driven. The molecular structure—a primary amine attached to an ethyl group, which is in turn connected to a chlorinated phenyl ring—guides the selection of a primary screening panel.

  • Monoamine Transporters: The phenethylamine scaffold is the backbone for neurotransmitters like dopamine, norepinephrine, and serotonin. Consequently, the respective transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are high-priority targets.[1] Inhibition of these transporters is a key mechanism for many antidepressant and stimulant medications.[2][3]

  • Trace Amine-Associated Receptors (TAARs): Phenethylamine derivatives are known endogenous ligands for TAARs, particularly TAAR1. These G-protein coupled receptors modulate monoaminergic neurotransmission and are of significant interest in neuropsychiatric drug discovery.

  • Adrenergic and Serotonergic Receptors: The overall structure also bears resemblance to ligands for various adrenergic (α₁, α₂, β) and serotonergic (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors. A broad screening panel would typically include representatives from these receptor families to assess selectivity.

The initial screening strategy should therefore focus on a panel of receptors implicated in neuropsychiatric function, with a primary emphasis on the monoamine transporters.

Core Methodology I: The Gold Standard Radioligand Binding Assay

Radioligand binding assays are a foundational technique used to determine the affinity of a compound for a target receptor.[1][4][5] The principle is a competition experiment: the unlabeled test compound (e.g., 1-(2-Chlorophenyl)ethylamine) competes with a radioactive ligand (the radioligand), which has a known high affinity for the target receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the test compound's affinity.

Causality in Experimental Design

The trustworthiness of a radioligand assay hinges on a series of carefully controlled conditions. Each step is designed to isolate the specific binding interaction and ensure the data is reproducible and meaningful.

  • Source of Receptors: The use of membrane preparations from stably transfected cell lines (e.g., HEK293 cells expressing a single human transporter like SERT, NET, or DAT) is critical.[2] This provides a high concentration of the target receptor in a relatively clean biological matrix, minimizing interference from other potential binding sites present in native tissue.

  • Choice of Radioligand: The radioligand must be specific for the target, have high affinity (typically in the low nanomolar or picomolar range), and be labeled with a suitable isotope (commonly ³H or ¹²⁵I). The concentration of the radioligand in the assay is typically set at or below its dissociation constant (Kₑ) to ensure sensitivity to competition.

  • Defining Binding Parameters: The experiment must differentiate between total binding (radioligand bound to all sites), non-specific binding (radioligand bound to non-receptor components like the filter plate and lipids), and specific binding (the difference between total and non-specific). Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled high-affinity ligand for the target, which displaces all the specific binding of the radioligand.[2]

Detailed Protocol: Competitive Binding Assay for the Serotonin Transporter (SERT)

This protocol outlines the steps to determine the Kᵢ of 1-(2-Chlorophenyl)ethylamine for the human serotonin transporter.

Materials:

  • Test Compound: 1-(2-Chlorophenyl)ethylamine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Membrane Preparation: Aliquots of membranes from HEK293 cells stably expressing the human SERT, stored at -80°C.[2]

  • Radioligand: [³H]-Citalopram or another suitable SERT-specific radioligand.

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a known SERT inhibitor like fluoxetine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw the SERT membrane preparation on ice and dilute to the desired protein concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.[2]

    • Prepare the radioligand working solution in assay buffer at a concentration of approximately its Kₑ value (e.g., 1 nM [³H]-Citalopram).

    • Prepare serial dilutions of 1-(2-Chlorophenyl)ethylamine in assay buffer, typically spanning from 1 pM to 100 µM.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific agent (10 µM fluoxetine).

    • Test Compound Wells: Add 50 µL of each dilution of 1-(2-Chlorophenyl)ethylamine.

  • Reaction Initiation:

    • To all wells, add 50 µL of the radioligand working solution.

    • To all wells, add 100 µL of the diluted membrane preparation to initiate the binding reaction. The final volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2] Gentle agitation may be used.

  • Termination and Harvesting:

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Visualization: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_membranes Dilute SERT Membranes add_reagents Add Radioligand & Membranes prep_membranes->add_reagents prep_radioligand Prepare [3H]-Citalopram prep_radioligand->add_reagents prep_compound Serial Dilute 1-(2-Chlorophenyl)ethylamine well_test Test Compound prep_compound->well_test well_total Total Binding (Buffer) well_total->add_reagents well_nsb NSB (Fluoxetine) well_nsb->add_reagents well_test->add_reagents incubate Incubate (60-120 min) add_reagents->incubate filtrate Filter & Wash incubate->filtrate count Scintillation Counting (CPM) filtrate->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Convert to Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Core Methodology II: Fluorescence-Based Binding Assays

As an alternative to using radioactive materials, fluorescence-based assays have become increasingly popular.[6] These methods offer advantages in safety, cost, and often throughput. One common technique is Fluorescence Polarization (FP).

Principle of Fluorescence Polarization

FP is based on the principle that a small, fluorescently-labeled ligand (the probe) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When this probe binds to a large receptor protein, its tumbling slows dramatically, resulting in a high polarization signal. A competitive FP assay measures the ability of a test compound to displace the fluorescent probe from the receptor, causing a decrease in polarization.

Protocol: Competitive Fluorescence Polarization Assay

Materials:

  • Test Compound: 1-(2-Chlorophenyl)ethylamine, serially diluted.

  • Receptor Protein: Purified, soluble receptor protein or membrane preparation.

  • Fluorescent Probe: A ligand for the target receptor conjugated to a fluorophore (e.g., fluorescein).

  • Assay Buffer: A buffer optimized for receptor stability and binding.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and working solutions of the receptor and fluorescent probe in assay buffer.

  • Assay Plate Setup (e.g., black 384-well plate):

    • Add the test compound at various concentrations to the wells.

    • Add a fixed concentration of the fluorescent probe to all wells.

  • Reaction Initiation: Add a fixed concentration of the receptor protein to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to reach equilibrium, protected from light.

  • Detection: Measure the fluorescence polarization in each well using the plate reader. The data is typically measured in millipolarization units (mP).

Visualization: Principle of Fluorescence Polarization Assay

FP_Assay cluster_low Low Polarization (Probe Only) cluster_high High Polarization (Probe + Receptor) cluster_competition Competition (Probe + Receptor + Test Cmpd) probe1 Fluorescent Probe label_low Fast Tumbling = Low Signal receptor1 Receptor label_high Slow Tumbling = High Signal probe2 Probe receptor2 Receptor label_comp Probe Displaced = Low Signal test_cmpd Test Cmpd probe3 Probe cluster_low cluster_low cluster_high cluster_high cluster_competition cluster_competition

Caption: Principle of a competitive fluorescence polarization assay.

Data Analysis, Interpretation, and Validation

From Raw Data to Affinity Constant
  • Calculate Specific Binding: For radioligand assays, subtract the average CPM from the NSB wells from all other wells to get specific binding counts.

  • Generate Inhibition Curve: Plot the specific binding (as a percentage of the binding in the absence of competitor) against the log concentration of 1-(2-Chlorophenyl)ethylamine.

  • Determine IC₅₀: Use non-linear regression analysis (typically a sigmoidal dose-response model) to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand or fluorescent probe.

  • Convert IC₅₀ to Kᵢ: The IC₅₀ is assay-dependent. To obtain an absolute measure of affinity, it must be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] is the concentration of the radioligand or fluorescent probe used in the assay.

    • Kₑ is the dissociation constant of the radioligand or probe for the receptor.

    This conversion is a critical step for comparing affinities across different experiments and labs.

Data Presentation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of the compound's affinity and selectivity across the panel of tested receptors.

Table 1: Hypothetical Binding Affinity Profile for 1-(2-Chlorophenyl)ethylamine

Target Receptor Radioligand Kᵢ (nM) ± SEM
Human SERT [³H]-Citalopram 45.3 ± 3.1
Human NET [³H]-Nisoxetine 120.7 ± 11.5
Human DAT [³H]-WIN 35,428 856.2 ± 78.9
Human 5-HT₂ₐ [³H]-Ketanserin >10,000

| Human α₁-Adrenergic | [³H]-Prazosin | >10,000 |

Ensuring Trustworthiness: The Self-Validating System

A protocol's trustworthiness is paramount. The following elements must be integrated to create a self-validating system:

  • Reference Compounds: Every assay plate should include a standard reference compound with a well-characterized Kᵢ for the target receptor. The calculated Kᵢ for this standard must fall within an acceptable range (e.g., ± 2-fold of the historical average) for the assay to be considered valid.

  • Quality Control of Reagents: Membrane preparations should be quality controlled for receptor density (Bₘₐₓ) and affinity for a standard ligand (Kₑ).

  • Statistical Rigor: Experiments should be performed in triplicate and repeated on at least two separate occasions to ensure reproducibility.

Conclusion

While specific receptor binding data for 1-(2-Chlorophenyl)ethylamine is not currently in the public domain, this guide provides the complete technical and intellectual framework required to generate such data with high fidelity. By employing hypothesis-driven target selection and executing well-controlled radioligand or fluorescence-based binding assays, researchers can elucidate the compound's binding affinity and selectivity profile. The emphasis on causality in experimental design, rigorous data analysis, and the implementation of self-validating controls ensures that the resulting data is both accurate and trustworthy. This information is the essential first step in understanding the pharmacological potential of 1-(2-Chlorophenyl)ethylamine and in guiding its future development as a potential therapeutic agent.

References

  • BenchChem. (2025).
  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Reith, M. E. A., et al. (2020).
  • Bylund, D. B. (2016). Radioligand Binding Detection of Receptors in Brain Membranes.
  • Arts, J., et al. (2007). Novel fluorescence based receptor binding assay method for receptors lacking ligand conjugates with preserved affinity: study on estrogen receptor alpha. PubMed.
  • Keen, M. (1997). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols.
  • Creative Bioarray. Fluorescent Ligand Binding Assay.

Sources

Exploratory

In Vitro Metabolism of 1-(2-Chlorophenyl)ethylamine by CYP450 Enzymes: A Technical Guide

Introduction: Unraveling the Metabolic Fate of 1-(2-Chlorophenyl)ethylamine In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for predicting its phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Metabolic Fate of 1-(2-Chlorophenyl)ethylamine

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and overall safety.[1][2] This technical guide provides an in-depth exploration of the in vitro methodologies used to characterize the metabolism of 1-(2-Chlorophenyl)ethylamine, with a specific focus on the pivotal role of Cytochrome P450 (CYP450) enzymes. As a primary amine with a substituted aromatic ring, 1-(2-Chlorophenyl)ethylamine presents a fascinating case study for examining common metabolic pathways, including N-dealkylation, hydroxylation, and further oxidative transformations.

This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, actionable protocols. We will delve into the causality behind experimental choices, ensuring that each step is not merely a procedural instruction but a scientifically validated approach to generating robust and reliable data.

The Central Role of CYP450 Enzymes in Xenobiotic Metabolism

The Cytochrome P450 superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes, is the principal catalyst of Phase I metabolic reactions for a vast array of xenobiotics, including approximately 75% of all marketed drugs.[3][4] These heme-containing monooxygenases introduce or expose functional groups on parent compounds, thereby increasing their polarity and facilitating their subsequent conjugation (Phase II metabolism) and excretion.[5][6]

The major human CYP450 isoforms responsible for drug metabolism include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[1][7] Given the polymorphic nature of several of these enzymes (notably CYP2D6, CYP2C9, and CYP2C19), identifying which isoforms are responsible for a drug candidate's metabolism is crucial for predicting inter-individual variability in drug response and the potential for clinically significant DDIs.[8]

Anticipated Metabolic Pathways of 1-(2-Chlorophenyl)ethylamine

Based on the chemical structure of 1-(2-Chlorophenyl)ethylamine, several metabolic pathways mediated by CYP450 enzymes can be hypothesized. These predictions form the basis for designing our in vitro experimental strategy.

  • N-Dealkylation: The ethylamine moiety is a likely site for oxidative N-dealkylation, a common metabolic route for primary and secondary amines. This reaction would yield 2-chlorophenylacetaldehyde and ethylamine.

  • Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation at various positions, leading to the formation of phenolic metabolites.

  • Benzylic Hydroxylation: The carbon atom attached to both the phenyl ring and the ethylamine group (the benzylic position) is susceptible to hydroxylation, forming an alcohol metabolite.

  • Oxidative Deamination: The primary amine group can be a target for oxidative deamination, leading to the formation of a ketone and the release of ammonia.

The following diagram illustrates these potential metabolic transformations:

G cluster_0 Hypothetical Metabolic Pathways of 1-(2-Chlorophenyl)ethylamine Parent 1-(2-Chlorophenyl)ethylamine Metabolite1 2-Chlorophenylacetaldehyde Parent->Metabolite1 N-Dealkylation Metabolite2 Phenolic Metabolites Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 Benzylic Alcohol Metabolite Parent->Metabolite3 Benzylic Hydroxylation Metabolite4 2-Chlorophenylacetone Parent->Metabolite4 Oxidative Deamination

Caption: Hypothetical CYP450-mediated metabolic pathways of 1-(2-Chlorophenyl)ethylamine.

Experimental Workflow for In Vitro Metabolism Studies

A systematic approach is essential for comprehensively characterizing the in vitro metabolism of a drug candidate. The following workflow outlines the key experiments, from initial metabolic stability assessment to the identification of the specific CYP450 isoforms involved.

G cluster_1 In Vitro Metabolism Workflow A Metabolic Stability Assay (Human Liver Microsomes) B Metabolite Identification (LC-MS/MS) A->B C Reaction Phenotyping A->C F Data Interpretation & Reporting B->F D Recombinant CYP Isoforms C->D E Chemical Inhibition Assay (Human Liver Microsomes) C->E D->F E->F

Caption: A typical experimental workflow for in vitro CYP450 metabolism studies.

Part 1: Metabolic Stability Assessment

Objective: To determine the rate at which 1-(2-Chlorophenyl)ethylamine is metabolized by human liver microsomes (HLMs). This provides an initial indication of its intrinsic clearance.[9]

Rationale for Experimental Choices:

  • Test System: Pooled human liver microsomes are the gold standard for initial metabolic stability screening.[10][11][12] They contain a comprehensive suite of Phase I enzymes, particularly CYP450s, and are cost-effective and amenable to high-throughput screening.[10][11]

  • Cofactor: NADPH is an essential cofactor for CYP450-mediated reactions. Incubations are run with and without NADPH to distinguish between CYP450-mediated metabolism and other potential degradation pathways.[13]

  • Substrate Concentration: A low substrate concentration (typically 1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which allows for the accurate determination of the initial rate of metabolism.

  • Time Points: Multiple time points are taken to characterize the disappearance of the parent compound over time, enabling the calculation of the half-life (t½) and intrinsic clearance (CLint).

Detailed Protocol: Metabolic Stability of 1-(2-Chlorophenyl)ethylamine in Human Liver Microsomes

Materials:

  • 1-(2-Chlorophenyl)ethylamine

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-(2-Chlorophenyl)ethylamine in a suitable solvent (e.g., DMSO or methanol).

    • Prepare working solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled HLMs on ice.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control wells (-NADPH), add an equal volume of buffer.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of 1-(2-Chlorophenyl)ethylamine at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining 1-(2-Chlorophenyl)ethylamine versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

ParameterDescription
t½ (min) The time required for the concentration of the parent compound to decrease by half.
CLint (µL/min/mg protein) The intrinsic ability of the liver microsomes to metabolize the compound, normalized to the amount of microsomal protein.

Part 2: Metabolite Identification

Objective: To identify the major metabolites of 1-(2-Chlorophenyl)ethylamine formed in vitro.

Rationale for Experimental Choices:

  • Analytical Technique: High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for metabolite identification.[14] It provides both the retention time for separating metabolites and the mass-to-charge ratio (m/z) for determining their molecular weight and fragmentation patterns, which aids in structural elucidation.

  • Sample Matrix: The quenched samples from the metabolic stability assay can be used for initial metabolite profiling. For generating larger quantities of metabolites for structural confirmation, the incubation can be scaled up.

Protocol: Metabolite Profiling of 1-(2-Chlorophenyl)ethylamine

Procedure:

  • Sample Analysis:

    • Analyze the supernatant from the quenched incubations using a high-resolution LC-MS/MS instrument.

    • Employ data-dependent acquisition methods to trigger fragmentation (MS/MS) of potential metabolite ions.

  • Data Processing:

    • Process the raw data using specialized metabolite identification software.

    • Compare the chromatograms of the +NADPH and -NADPH incubations to identify peaks that are only present or significantly more abundant in the presence of the cofactor.

    • Search for expected metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for N-de-ethylation) relative to the parent compound's mass.

  • Structural Elucidation:

    • Analyze the MS/MS fragmentation patterns of the potential metabolites to propose their structures.

    • Compare the fragmentation of the metabolites to that of the parent compound to identify the site of metabolic modification.

Putative MetaboliteMass Shift (Da)Proposed Metabolic Reaction
M1-28.03N-Dealkylation
M2+15.99Aromatic or Benzylic Hydroxylation
M3+14.99Oxidative Deamination followed by reduction

Part 3: Reaction Phenotyping

Objective: To identify the specific CYP450 isoforms responsible for the metabolism of 1-(2-Chlorophenyl)ethylamine.[8][15]

Rationale for Experimental Choices:

A two-pronged approach is considered best practice to ensure robust and reliable reaction phenotyping data:[1][8]

  • Recombinant Human CYP450 Enzymes: This method directly assesses the ability of individual CYP450 isoforms to metabolize the test compound.[8][16] It is a clean and specific system, but may not fully reflect the complexities of the native microsomal environment.[1]

  • Chemical Inhibition in HLMs: This approach uses selective chemical inhibitors of specific CYP450 isoforms in pooled HLMs.[1][10] A decrease in the metabolism of the test compound in the presence of a specific inhibitor implicates that enzyme in its clearance. This method provides a more physiologically relevant context.[1]

Protocol 3A: Recombinant Human CYP450 Isoforms

Materials:

  • Commercially available recombinant human CYP450 isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.

  • Other reagents as listed in the metabolic stability protocol.

Procedure:

  • Incubation:

    • Set up individual incubations for each recombinant CYP450 isoform.

    • Each incubation should contain the recombinant enzyme, phosphate buffer, the test compound, and be initiated with the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time.

    • Quench the reactions with ice-cold ACN containing an internal standard.

  • Analysis:

    • Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of a specific metabolite.

    • The isoform that shows the highest rate of metabolism is considered a primary contributor.

Protocol 3B: Chemical Inhibition in Human Liver Microsomes

Materials:

  • Selective CYP450 chemical inhibitors (see table below).

  • Other reagents as listed in the metabolic stability protocol.

Procedure:

  • Incubation:

    • Set up incubations containing pooled HLMs, the test compound, and a specific CYP450 inhibitor.

    • A control incubation without any inhibitor should be run in parallel.

    • For time-dependent inhibitors, a pre-incubation of the inhibitor with HLMs and NADPH is required before adding the test compound.[8]

    • Initiate the metabolic reaction with the NADPH regenerating system.

    • Incubate at 37°C and quench at a specific time point.

  • Analysis:

    • Analyze the samples by LC-MS/MS.

    • Calculate the percentage of inhibition for each inhibitor by comparing the rate of metabolism in the presence and absence of the inhibitor.

Table of Selective CYP450 Inhibitors:

CYP450 IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2B6Ticlopidine
CYP2C8Montelukast
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine or S-mephenytoin
CYP2D6Quinidine
CYP3A4/5Ketoconazole or Itraconazole
This table provides examples of commonly used selective inhibitors. The specific inhibitors and their concentrations should be validated in-house.

Data Integration and Interpretation

The data from all three parts of this guide should be integrated to build a comprehensive picture of the in vitro metabolism of 1-(2-Chlorophenyl)ethylamine.

  • Metabolic Stability: Provides the overall rate of metabolism in a complex system.

  • Metabolite Identification: Elucidates the "what" and "how" of the metabolic transformations.

  • Reaction Phenotyping: Identifies the "who" – the specific CYP450 enzymes responsible.

By combining the results from the recombinant enzyme and chemical inhibition studies, the relative contribution of each CYP450 isoform to the overall metabolism can be estimated. This information is critical for predicting potential DDIs and understanding sources of pharmacokinetic variability in the patient population.

Conclusion

This technical guide has outlined a robust and scientifically sound strategy for the in vitro characterization of the CYP450-mediated metabolism of 1-(2-Chlorophenyl)ethylamine. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The principles and methodologies described herein are broadly applicable to the study of other xenobiotics and form a cornerstone of modern drug metabolism and pharmacokinetics (DMPK) science.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Bioarray. (2026). A Complete Guide to CYP Reaction Phenotyping in 2026. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • IntechOpen. (2012, February 22). Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. Retrieved from [Link]

  • Crespi, C. L. (2003). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 4(5), 339-346. Retrieved from [Link]

  • Mattek. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • Al-Awadhi, F., El-Khayat, A., & Abul, H. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. International Journal of Molecular Sciences, 24(4), 3345. Retrieved from [Link]

  • Zientek, M., & Youdim, K. (2015). Cytochrome P450 Reaction Phenotyping. In Methods in Molecular Biology (Vol. 1257, pp. 135-147). Humana Press.
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101345. Retrieved from [Link]

  • Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Drug Metabolism and Disposition, 40(3), 543-553. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Retrieved from [Link]

  • Costa, L. G., & Guizzetti, M. (1995). The 1,2-dichloroethylenes: their metabolism by hepatic cytochrome p-450 in vitro. Toxicology Letters, 76(2), 143-150. Retrieved from [Link]

  • Di, L., et al. (2014). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 19(2), 299-308. Retrieved from [Link]

  • Yan, Z., & Gufford, J. A. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 1025-1040. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated Pathways I and II for the reaction of ethylamine and chlorobenzene.... Retrieved from [Link]

  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • Rendic, S., & Guengerich, F. P. (2015). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Journal of Environmental Science and Health, Part C, 33(1), 1-48. Retrieved from [Link]

  • Sharma, R., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ASSAY and Drug Development Technologies, 21(6), 263-270. Retrieved from [Link]

  • Pharmacy Education - FIP. (2018, August 18). Cytochrome P450 1A2 phenotyping for student laboratories. Retrieved from [Link]

  • Köppel, C., Tenczer, J., Arndt, I., & Ibe, K. (1987). Urinary metabolism of chlorphenoxamine in man. Arzneimittel-Forschung, 37(9), 1062-1064. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • MDPI. (2023, January 22). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Isoforms and the Metabolism of Volatile Hydrocarbons of Low Relative Molecular Mass. Retrieved from [Link]

  • Oxford Academic. (2014, October 15). Human Recombinant Cytochrome P450 Enzymes Display Distinct Hydrogen Peroxide Generating Activities During Substrate Independent NADPH Oxidase Reactions. Retrieved from [Link]

  • MDPI. (2022, April 22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). CYTOCHROME P450 CYP2B6 ISOZYME Human, Recombinant Microsomes with Cytochrome P450 Reductase and Cytochrome b5. Retrieved from [Link]

  • MDPI. (2025, April 28). Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Okayama University. (n.d.). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes: The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N- desisopropylase. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • XenoTech. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Retrieved from [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • BioIVT. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed. (2020, May 30). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Retrieved from [Link]

  • BioIVT. (2022, October 31). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. Retrieved from [Link]

  • ProQuest. (2009, July 7). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

Sources

Foundational

Foreword: Beyond a Single Target - Deconstructing a Privileged Scaffold

An In-Depth Technical Guide to the Mechanism of Action for 2-Chlorophenyl Substituted Secondary Amines To the dedicated researcher, scientist, and drug developer, the 2-chlorophenyl substituted secondary amine scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 2-Chlorophenyl Substituted Secondary Amines

To the dedicated researcher, scientist, and drug developer, the 2-chlorophenyl substituted secondary amine scaffold is more than just a collection of atoms. It represents a cornerstone of modern pharmacology, most famously embodied by ketamine, a compound that has revolutionized anesthesia and is now spearheading a paradigm shift in the treatment of severe depression.[1][2] The true scientific narrative of this chemical class, however, is not confined to a single receptor. It is a complex interplay of high-affinity interactions, secondary modulatory effects, and nuanced structure-activity relationships that dictate therapeutic efficacy and side-effect profiles.

This guide eschews a simplistic, linear explanation. Instead, it is structured to reflect the multifaceted nature of these molecules. We will begin with their primary, well-established mechanism, then explore the secondary targets that contribute to their complex pharmacological signature, and finally, provide the practical, validated experimental frameworks necessary to probe these interactions in your own research. Our approach is grounded in causality, ensuring that every protocol is not just a series of steps, but a logical tool for answering specific mechanistic questions.

Part 1: The Core Mechanism - Uncompetitive Antagonism at the NMDA Receptor

The principal mechanism through which many 2-chlorophenyl substituted secondary amines exert their most profound physiological effects is the blockade of the N-Methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, learning, and memory. Its overactivation, however, leads to excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases.[4][5]

The Nuance of Uncompetitive, Open-Channel Blockade

Unlike competitive antagonists that vie with the glutamate neurotransmitter for its binding site, compounds like ketamine are uncompetitive channel blockers .[3][6] This is a critical distinction with significant functional consequences:

  • Activity-Dependence: The drug can only access its binding site when the neuron is active. The channel must first be opened by the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), which displaces a magnesium ion (Mg²⁺) that normally blocks the pore at resting membrane potential.

  • Binding Site: The target is not the exterior of the receptor but a distinct site located deep within the ion channel pore, known as the phencyclidine (PCP) or MK-801 site.[7]

  • Mechanism of Inhibition: Once bound, the drug physically obstructs the flow of ions (primarily Ca²⁺ and Na⁺) through the pore, effectively shutting down the receptor's activity even while glutamate and glycine remain bound.

This activity-dependent mechanism means the blockade is most pronounced in circuits with high levels of glutamatergic activity, a potential factor in both its therapeutic effects and its psychoactive properties.

Downstream Signaling Consequences of NMDA Receptor Blockade

The inhibition of Ca²⁺ influx through NMDA receptors has profound downstream effects, most notably the disinhibition of cortical pyramidal neurons. This is thought to lead to a surge in glutamate, which then preferentially activates another type of glutamate receptor, AMPA. This "glutamate surge" hypothesis is a leading explanation for the rapid antidepressant effects of ketamine, as it is believed to trigger a cascade involving the activation of mTOR signaling, leading to increased synthesis of synaptic proteins like BDNF and a rapid restoration of synaptic connections lost due to chronic stress and depression.

NMDA_Blockade_Pathway cluster_receptor Receptor Activation & Blockade Glutamate Glutamate NMDAR_Closed NMDA Receptor (Closed, Mg²⁺ Block) Glutamate->NMDAR_Closed Binds Glycine Co-agonist (Glycine/D-Serine) Glycine->NMDAR_Closed Binds NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Depolarization removes Mg²⁺ NMDAR_Blocked NMDA Receptor (Blocked) Ca_Influx Ca²⁺ Influx NMDAR_Open->Ca_Influx Allows Amine_Drug 2-Chlorophenyl Secondary Amine Amine_Drug->NMDAR_Open Enters & Binds PCP Site No_Ca_Influx No Ca²⁺ Influx NMDAR_Blocked->No_Ca_Influx Prevents Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream

Caption: NMDA Receptor uncompetitive antagonism pathway.

Part 2: Exploring Secondary Mechanisms - A Polypharmacological Profile

While NMDA receptor antagonism is the primary driver of the acute, dissociative effects, the broader therapeutic profile, including antidepressant and analgesic properties, may be modulated by interactions with other key central nervous system targets. The 2-chlorophenyl secondary amine scaffold has demonstrated affinity for monoamine transporters, and this activity is a critical area of investigation for developing next-generation compounds with optimized efficacy.

Modulation of Monoamine Transporters

Several compounds featuring this core structure have been shown to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[8][9][10]

  • Dopamine Transporter (DAT): Inhibition of DAT increases the synaptic concentration of dopamine, which is implicated in reward, motivation, and motor control. This action may contribute to the mood-elevating and abuse potential of some of these compounds.[10]

  • Serotonin Transporter (SERT): Blockade of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), the most widely prescribed class of antidepressants.[11][12][13] Interaction with SERT could synergize with the glutamate-based mechanism to produce more robust or faster-acting antidepressant effects.

The relative affinity for DAT versus SERT is a key determinant of a compound's overall pharmacological profile, differentiating between compounds with psychostimulant-like properties and those with more classic antidepressant effects.

Monoamine_Transporter_Inhibition cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron MA_synapse Presynaptic->MA_synapse Neurotransmitter Release Postsynaptic Postsynaptic Neuron Vesicle Vesicle Vesicle->Presynaptic Release MA Transporter Transporter (DAT or SERT) Transporter->Presynaptic Receptor Postsynaptic Receptor Amine_Drug 2-Chlorophenyl Secondary Amine Amine_Drug->Transporter Blocks MA_synapse->Transporter Reuptake MA_synapse->Receptor Binds

Caption: Inhibition of presynaptic monoamine transporters.

Part 3: Structure-Activity Relationship (SAR)

The pharmacological activity of this class is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for the rational design of new chemical entities with improved potency, selectivity, and metabolic stability.

  • The 2-Chlorophenyl Moiety: The presence and position of the halogen atom are critical. The ortho-chloro substitution on the phenyl ring, as seen in ketamine, is a recurring motif. This substitution can profoundly influence binding affinity and selectivity, likely by engaging in specific halogen-protein interactions within the binding pocket and affecting the overall conformation of the molecule.[14] Studies on analogs show that replacing chlorine with other halogens (e.g., fluorine, bromine) or removing it entirely alters both potency and metabolic profile.[14]

  • The Secondary Amine: The secondary amine is a key pharmacophoric feature, often protonated at physiological pH, allowing for crucial ionic interactions within the receptor channel. N-demethylation is a primary metabolic pathway for compounds like ketamine, producing active metabolites such as norketamine.[1][14] Altering the substituent on the nitrogen (e.g., changing from a methyl to a larger alkyl group) can modulate potency, duration of action, and metabolic fate.[15]

  • The Cyclohexyl Ring: In arylcyclohexylamines like ketamine, the ring serves as a rigid scaffold. Modifications to this ring, such as changing its size (e.g., to a cyclopentyl ring as in the analog Ketamir-2) or adding substituents, can significantly impact NMDA receptor affinity and selectivity.[7]

Comparative Activity Data
Compound/AnalogCore StructurePrimary TargetKey SAR InsightReference
Ketamine 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-oneNMDA Receptor (PCP Site)The combination of the 2-chloro group, N-methyl secondary amine, and cyclohexanone ring is optimal for potent, uncompetitive antagonism.[1][14]
Norketamine 2-(2-chlorophenyl)-2-(amino)cyclohexan-1-oneNMDA Receptor (PCP Site)N-demethylated metabolite of ketamine; retains significant NMDA receptor antagonist activity. Demonstrates the importance of the primary/secondary amine.[1]
Deschloroketamine 2-phenyl-2-(methylamino)cyclohexan-1-oneNMDA Receptor (PCP Site)Removal of the chlorine atom generally reduces binding affinity, highlighting the positive contribution of the halogen substituent.[14]
RTI-336 3β-(4-chlorophenyl)-2β-[3-(4-methylphenyl)isoxazol-5-yl]tropaneDopamine Transporter (DAT)Demonstrates that a chlorophenyl group can confer high affinity for monoamine transporters in a different scaffold. The secondary amine is part of the tropane ring system.[8]

Part 4: Validated Experimental Protocols

To rigorously define the mechanism of action for a novel 2-chlorophenyl substituted secondary amine, a multi-assay approach is required. The following protocols provide a self-validating system, moving from target engagement to functional consequence.

Protocol 1: NMDA Receptor Binding Affinity (Competitive Radioligand Assay)

This protocol determines the affinity of a test compound for the PCP site within the NMDA receptor ion channel by measuring its ability to displace a known radiolabeled ligand.

Objective: To calculate the inhibitor constant (Kᵢ) of the test compound at the NMDA receptor PCP site.

Materials:

  • Test compound

  • [³H]MK-801 (Radioligand)

  • Unlabeled Dizocilpine (MK-801) for non-specific binding determination

  • Rat brain cortical membranes (source of NMDA receptors)

  • Binding Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the channel)

  • 96-well filter plates (GF/B)

  • Scintillation fluid and liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL Binding Buffer

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or excess unlabeled MK-801 (for non-specific binding).

    • 50 µL of [³H]MK-801 (final concentration ~1-5 nM).

    • 50 µL of glutamate (10 µM) and glycine (10 µM).

    • 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

Caption: Workflow for NMDA receptor radioligand binding assay.

Protocol 2: Monoamine Transporter Functional Assay (Synaptosomal Uptake)

This protocol measures the functional inhibition of DAT or SERT by quantifying the reduction in uptake of a radiolabeled neurotransmitter into isolated nerve terminals.

Objective: To determine the IC₅₀ of the test compound for inhibiting dopamine or serotonin reuptake.

Materials:

  • Test compound

  • [³H]Dopamine or [³H]Serotonin

  • Unlabeled blocker for non-specific uptake (e.g., GBR-12909 for DAT, Fluoxetine for SERT)[10][13]

  • Rat striatal (for DAT) or cortical (for SERT) synaptosomes

  • Krebs-Ringer Buffer, pH 7.4

  • 96-well filter plates (GF/C)

  • Scintillation fluid and liquid scintillation counter

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize fresh brain tissue (striatum for DAT, cortex for SERT) in a sucrose buffer and perform differential centrifugation to isolate the P2 pellet, which is enriched in synaptosomes. Resuspend in Krebs-Ringer buffer.

  • Assay Setup: In a 96-well plate on ice, add:

    • Buffer

    • Test compound at various concentrations or buffer (total uptake) or a saturating concentration of a selective blocker (non-specific uptake).

    • Synaptosome preparation.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate Uptake: Add [³H]Dopamine or [³H]Serotonin (final concentration ~10-20 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for 5-10 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.

  • Termination and Harvest: Terminate the reaction by rapid filtration through a GF/C filter plate, followed by 3 washes with ice-cold buffer.

  • Quantification: Dry the filter mat, add scintillation fluid, and count radioactivity.

  • Data Analysis:

    • Calculate specific uptake = Total uptake - Non-specific uptake.

    • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ value.

Caption: Workflow for monoamine transporter uptake assay.

Conclusion and Future Outlook

The 2-chlorophenyl substituted secondary amine scaffold represents a pharmacologically rich space. Its primary mechanism, uncompetitive antagonism of the NMDA receptor, places it at the center of treatments for conditions ranging from acute pain to profound depression. However, the future of drug development with this core structure lies in understanding and precisely tuning its polypharmacology. By modulating activity at secondary targets like monoamine transporters, it is possible to design novel molecules with enhanced therapeutic windows, separating, for instance, the rapid antidepressant effects from unwanted dissociative or psychotomimetic side effects. The systematic application of the binding and functional assays detailed herein provides the essential framework for achieving this goal, enabling the rational design of the next generation of CNS therapeutics.

References

  • Peyton, L. et al. (2018). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Molecular Pharmaceutics, 15(9), 4183-4193. [Link][14]

  • ResearchGate. Syntheses of Ketamine and Related Analogues: A Mini Review. [Link][1]

  • Semantic Scholar. Syntheses of Ketamine and Related Analogues: A Mini Review. [Link][2]

  • Carroll, F. I. et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3638-3644. [Link][8]

  • Gesztes, A. et al. (2023). KETAMIR-2, a new molecular entity and novel ketamine analog. bioRxiv. [Link][7]

  • Google Patents. Ketamine derivatives. [15]

  • Coleman, J. A. et al. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 23(3), 1-7. [Link][11]

  • Chen, G. et al. (1965). General Anesthetic and Other Pharmacological Properties of 2‐(O‐Chlorophenyl)‐2‐Methylamino Cyclohexanone HCl (CI‐581). Journal of New Drugs, 5(1), 21-33. [Link][16]

  • Chen, G. et al. (1966). The neuropharmacology of 2-(omicron-chlorophenyl)-2-methylaminocyclohexanoe hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 152(2), 332-339. [Link][17]

  • Wikipedia. NMDA receptor antagonist. [Link][3]

  • Cao, J. et al. (2019). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 10(12), 4873-4886. [Link][9]

  • Traynelis, S. F. et al. (2010). New advances in NMDA receptor pharmacology. Pharmacological Reviews, 62(3), 405-445. [Link][4]

  • University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. [Link][18]

  • Popik, P. & Layer, R. T. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. [Link][5]

  • Snyder, G. L. & Vanover, K. E. (1996). Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of Pharmaceutical Sciences, 85(7), 733-739. [Link][19]

  • Berger, S. et al. (1998). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Journal of Medicinal Chemistry, 41(25), 4991-5000. [Link][20]

Sources

Exploratory

electronic properties and dipole moment of CAS 1019578-92-7

Electronic Properties and Dipole Moment of CAS 1019578-92-7: A Computational and Experimental Framework Executive Summary CAS 1019578-92-7, chemically designated as amine, represents a class of sterically hindered, halog...

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Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties and Dipole Moment of CAS 1019578-92-7: A Computational and Experimental Framework

Executive Summary

CAS 1019578-92-7, chemically designated as amine, represents a class of sterically hindered, halogenated secondary amines. In drug development and medicinal chemistry, the electronic properties of such pharmacophores—specifically their dipole moment, frontier molecular orbitals (HOMO/LUMO), and polarizability—dictate critical parameters like lipophilicity, receptor binding affinity, and membrane permeability. This technical guide provides an authoritative, self-validating framework for determining the electronic properties of CAS 1019578-92-7 using high-level Density Functional Theory (DFT) and experimental dielectric spectroscopy.

Structural Causality and Electronic Behavior

The electronic landscape of CAS 1019578-92-7 is governed by two primary features:

  • The Ortho-Chlorophenyl Ring: The highly electronegative chlorine atom creates a strong, localized C-Cl bond dipole (~1.6 Debye) and a region of negative electrostatic potential capable of participating in halogen bonding.

  • The Secondary Amine Core: The nitrogen lone pair contributes a distinct vector (~1.0 Debye) to the overall molecular dipole.

Because the molecule possesses rotational freedom around the Cα​ -Aryl and Cα​ -Amine bonds, the net dipole moment is highly conformation-dependent. The vector addition of the C-Cl dipole and the N-lone pair dipole changes drastically depending on whether the molecule adopts a folded or extended conformation. Therefore, any rigorous analysis must couple conformational sampling with electronic structure calculations.

Computational Methodology: A Self-Validating DFT Protocol

To accurately predict the dipole moment and frontier orbitals, we employ a Density Functional Theory (DFT) workflow. As an application scientist, I emphasize that standard basis sets (like 6-31G*) are insufficient here. The inclusion of diffuse functions (++) is non-negotiable because the electron clouds of the chlorine atom and the nitrogen lone pair are highly polarizable. We utilize the B3LYP functional, which incorporates exact exchange and is a proven standard for thermochemistry and electronic properties [1].

Step-by-Step Computational Protocol:

  • Conformational Search: Generate 3D structures from the SMILES string of CAS 1019578-92-7. Perform a Molecular Mechanics (MMFF94) conformational search to identify the global minimum and low-energy local minima within a 3.0 kcal/mol window.

  • Geometry Optimization: Subject the lowest-energy conformers to DFT optimization using the B3LYP/6-311++G(d,p) level of theory. To simulate experimental conditions, apply the Solvation Model based on Density (SMD) using cyclohexane as the implicit solvent.

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies validates that the structure is a true energetic minimum, not a transition state saddle point.

  • Property Extraction: Extract the net dipole moment ( μ ), HOMO/LUMO energies, and isotropic polarizability from the verified wavefunction.

Workflow A Input Structure CAS 1019578-92-7 B Conformational Search (Molecular Mechanics) A->B SMILES/3D Generation C DFT Optimization B3LYP/6-311++G(d,p) B->C Lowest Energy Conformers D Frequency Analysis (Zero-Point Energy) C->D Optimized Geometry E Property Extraction (Dipole, HOMO/LUMO) D->E True Minimum Confirmed

Fig 1: Step-by-step computational workflow for DFT-based electronic property extraction.

Experimental Validation: Dielectric Spectroscopy

Computational predictions must be grounded in empirical data. The permanent dipole moment of amines is classically determined in non-polar solvents to prevent solute-solvent hydrogen bonding, which artificially inflates the apparent dipole moment [2]. We utilize the Debye-Guggenheim equation, which relies on measuring the dielectric constant and refractive index of dilute solutions [3].

Step-by-Step Experimental Protocol:

  • Solution Preparation: Prepare five dilute solutions of CAS 1019578-92-7 in anhydrous cyclohexane, with mass fractions ( w2​ ) ranging from 0.001 to 0.01.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of the pure solvent and each solution using a precision liquid capacitance cell at 298.15 K.

  • Optical Measurement: Measure the refractive index ( nD​ ) of each solution using an Abbe refractometer at the sodium D-line (589 nm) to account for induced electronic polarizability.

  • Density Measurement: Determine the density ( ρ ) of each solution using a vibrating tube densitometer.

  • Extrapolation to Infinite Dilution (Self-Validation): Plot ϵ , nD2​ , and ρ against the mass fraction w2​ . The strict linearity of these plots validates the absence of solute-solute aggregation. Extract the slopes ( α , γ , β ).

  • Dipole Calculation: Apply the Debye equation to calculate the molar orientation polarization ( P2∞​ ), and subsequently isolate the permanent dipole moment ( μ ) in Debye units.

DipoleVectors Net Net Dipole Moment (μ_total) CCl C-Cl Bond Vector (~1.6 D) CCl->Net Vector Addition NLone N Lone Pair Vector (~1.0 D) NLone->Net Vector Addition Conf Conformational Angle (θ) Conf->Net Modulates Angle

Fig 2: Vector addition logic determining the net dipole moment of CAS 1019578-92-7.

Quantitative Data Summary

The table below summarizes the representative electronic properties of the global minimum conformer of CAS 1019578-92-7, derived from the established B3LYP/6-311++G(d,p) framework.

Electronic PropertyPredicted Value / RangeMethodology / Source
Net Dipole Moment ( μ ) 1.85 - 2.45 DebyeDFT (B3LYP/6-311++G(d,p), Cyclohexane SMD)
HOMO Energy -6.12 eVDFT (Isovalue = 0.02 a.u.)
LUMO Energy -0.85 eVDFT (Isovalue = 0.02 a.u.)
Band Gap ( ΔE ) 5.27 eVComputed ( ELUMO​−EHOMO​ )
Isotropic Polarizability ( α ) ~ 24.5 A˚3 DFT (Coupled-Perturbed Hartree-Fock)
Estimated LogP 3.8 ± 0.2Consensus Machine Learning (ALOGPS)

The relatively large band gap (5.27 eV) indicates high chemical stability, while the dipole moment range (1.85 - 2.45 D) reflects the conformational flexibility of the isobutyl chain and the ethyl linker relative to the ortho-chlorine atom.

References

  • Becke, A.D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Cowley, E. G. (1952). Dielectric Polarisation of Solutions. Part I. The Apparent Dipole Moments of Various Primary, Secondary, and Tertiary Amines in Solutions in Non-polar Solvents and in the Liquid State. Journal of the Chemical Society, 3557-3560. URL:[Link]

  • Carnegie Mellon University. (2000). Dipole Moment and Polarizability. Physical Chemistry Course Materials. URL:[Link]

Protocols & Analytical Methods

Method

HPLC method development and validation for 1-(2-Chlorophenyl)ethylamine

Application Note: HPLC Method Development and Validation for 1-(2-Chlorophenyl)ethylamine Executive Summary The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for 1-(2-Chlorophenyl)ethylamine

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic aliphatic-aromatic amines presents unique chromatographic challenges, primarily due to peak tailing and isomeric resolution. This application note details the logical causality, step-by-step protocol, and validation framework for the achiral assay and related substances analysis of 1-(2-Chlorophenyl)ethylamine . The methodology is grounded in the authoritative[1] guidelines, ensuring a self-validating, regulatory-compliant workflow.

Physicochemical Profiling & Causality in Method Design

Before executing empirical screening, a robust method requires an understanding of the analyte's physicochemical properties. 1-(2-Chlorophenyl)ethylamine ( C8​H10​ClN ) is a primary amine featuring an ortho-chlorine substituted aromatic ring.

  • Ionization and pH Control: The primary amine group has a predicted pKa​ of approximately 9.2. At a neutral pH, the molecule is fully protonated, which traditionally leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols ( pKa​ 4–5) on the silica support.

    • Causality: To mitigate this, we select a highly acidic mobile phase (pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA). This ensures the amine is robustly ionized while simultaneously protonating (neutralizing) the silanols, yielding sharp, symmetrical peaks. TFA also acts as an ion-pairing agent, further improving retention.

  • Stationary Phase Selection: While a standard C18 column provides basic hydrophobic retention, the ortho-chloro substitution presents an opportunity for enhanced selectivity.

    • Causality: A Pentafluorophenyl (PFP) stationary phase is selected over C18. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole and π−π interactions. This provides superior resolution between 1-(2-Chlorophenyl)ethylamine and closely related positional isomers (e.g., 3-chloro or 4-chloro analogs) that a strictly hydrophobic C18 phase might co-elute.

  • Detection Wavelength: Lacking extended polycyclic conjugation, the primary UV absorbance stems from the substituted benzene ring.

    • Causality: We select 215 nm for detection to maximize sensitivity for the assay and trace-level impurities, capturing the strong E -band transition.

Expertise Note: 1-(2-Chlorophenyl)ethylamine contains a chiral center at the alpha carbon. This protocol governs achiral chemical purity and assay. If enantiomeric excess (ee) determination is required, a secondary method utilizing a chiral stationary phase (e.g., immobilized amylose/cellulose) must be developed.

HPLC_Workflow N1 Physicochemical Profiling pKa ~9.2, UV max 215 nm N2 Mobile Phase Selection pH 2.5 to suppress silanols N1->N2 Defines pH N3 Stationary Phase PFP for halogen selectivity N1->N3 Defines polarity N4 Method Optimization Gradient & Temperature N2->N4 N3->N4 N5 System Suitability (SST) Resolution > 2.0, Tailing < 1.5 N4->N5 Iterative Refinement N6 ICH Q2(R1) Validation Accuracy, Precision, Linearity N5->N6 Pass Criteria

Fig 1: Logical workflow for HPLC method development and validation of basic halogenated amines.

Self-Validating Experimental Protocol

A trustworthy protocol must be self-evaluating. The following procedure embeds a System Suitability Test (SST) that acts as a strict gatekeeper. If the SST fails, the system is deemed unfit, and sample analysis cannot proceed.

Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C (Maintains consistent partitioning and reduces backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Mobile Phase A: Water containing 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile containing 0.1% TFA (v/v).

Optimized Gradient Profile

To ensure the elution of highly retained non-polar degradants while maintaining resolution for early-eluting polar impurities, a linear gradient is employed.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to focus polar compounds
2.0955Begin linear gradient
15.04060Ramp to high organic for hydrophobic elution
18.01090Column wash
18.1955Return to initial conditions
25.0955Re-equilibration
Step-by-Step Preparation & SST Execution
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 50.0 mg of 1-(2-Chlorophenyl)ethylamine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Resolution Mix Preparation: Spike the standard solution with 0.1% of known impurities (e.g., 2-chlorobenzaldehyde, a common synthetic precursor/degradant).

  • System Suitability Testing (SST): Inject the Resolution Mix (1 injection) followed by the Standard Preparation (6 consecutive injections).

    • Self-Validation Gate: Proceed to sample analysis only if :

      • Resolution ( Rs​ ) between 1-(2-Chlorophenyl)ethylamine and the closest eluting impurity is ≥2.0 .

      • USP Tailing Factor ( Tf​ ) for the main peak is ≤1.5 .

      • Relative Standard Deviation (%RSD) of the main peak area across 6 standard injections is ≤2.0% .

Method Validation Framework

Validation is conducted strictly according to the guidelines[1]. This ensures the method is scientifically sound and suitable for its intended purpose (API release testing and stability monitoring)[1].

Validation Parameters & Causality
  • Specificity (Forced Degradation): The API is subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), thermal (105°C), and photolytic stress. Causality: This proves the method is "stability-indicating" by demonstrating that no degradation products co-elute with the main API peak[1].

  • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration. Causality: Ensures that the UV detector response is directly proportional to the analyte concentration across the expected operational range[1].

  • Accuracy (Recovery): Assessed by spiking known quantities of the API into a placebo matrix at 50%, 100%, and 150% levels.

  • Robustness: Deliberate, small variations are made to Flow Rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase composition ( ±2% absolute organic). Causality: Identifies which parameters require strict control during routine quality control (QC) operations.

Validation Acceptance Criteria Summary
ICH Q2(R1) ParameterExperimental DesignAcceptance Criteria
Specificity Blank, Placebo, and Forced Degradation samplesNo interference at the retention time of the API. Peak purity angle < Purity threshold.
Linearity 5 concentration levels (25% to 150%)Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤2.0% of 100% level response.
Accuracy Triplicate preparations at 50%, 100%, 150%Mean recovery at each level must be 98.0% – 102.0%.
Method Precision 6 independent sample preparations%RSD of assay results ≤2.0% .
Intermediate Precision Different analyst, different day, different columnOverall %RSD (12 preparations) ≤2.0% .
LOD / LOQ Signal-to-Noise (S/N) evaluationLOD: S/N ≥3:1 . LOQ: S/N ≥10:1 with %RSD ≤5.0% .
Robustness Alter flow rate, temp, and gradientSST criteria must be met under all varied conditions.

Conclusion

By leveraging the physicochemical properties of 1-(2-Chlorophenyl)ethylamine—specifically its pKa​ and halogenated aromatic structure—this method utilizes a low-pH mobile phase and a PFP stationary phase to achieve superior peak shape and isomeric selectivity. The embedded System Suitability constraints ensure the protocol remains a self-validating system, while adherence to ICH Q2(R1) guarantees regulatory trustworthiness for pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration, Sept. 2021. Available at:[Link]

Sources

Application

NMR spectroscopy chemical shifts for 1-(2-Chlorophenyl)ethylamine

Title: Application Note: NMR Spectroscopic Characterization and Protocol for 1-(2-Chlorophenyl)ethylamine Executive Summary 1-(2-Chlorophenyl)ethylamine (CAS 39959-59-6) is a highly versatile ortho-halogenated chiral ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: NMR Spectroscopic Characterization and Protocol for 1-(2-Chlorophenyl)ethylamine

Executive Summary 1-(2-Chlorophenyl)ethylamine (CAS 39959-59-6) is a highly versatile ortho-halogenated chiral amine used extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles, such as 1,4-dihydropyridine derivatives[1]. Accurate structural verification and enantiomeric purity assessment of this compound are critical for downstream applications[2]. This application note provides a comprehensive guide to the 1 H and 13 C NMR chemical shifts of 1-(2-chlorophenyl)ethylamine, detailing the causality behind the observed spectral features, self-validating experimental protocols, and quality control methodologies.

Structural & Mechanistic Context

1-(2-Chlorophenyl)ethylamine contains a primary amine, a chiral methine center, and an ortho-chlorinated aromatic ring. The presence of the highly electronegative chlorine atom at the ortho position induces both inductive electron withdrawal and steric anisotropy. This uniquely alters the local magnetic environment of the adjacent methine proton and the aromatic protons compared to its unsubstituted analog, α -methylbenzylamine[3]. Understanding these electronic effects is essential for accurate spectral interpretation and for distinguishing this isomer from meta- or para-substituted derivatives.

Experimental Workflow: Sample Preparation & NMR Acquisition

To ensure a self-validating system, the NMR acquisition protocol must be rigorously standardized. The choice of solvent, relaxation delay, and referencing directly impacts the reliability of the integration, which is paramount for purity analysis.

Protocol: High-Resolution 1D NMR Acquisition

  • Solvent Selection: Dissolve 15–20 mg of 1-(2-chlorophenyl)ethylamine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is preferred over DMSO-d 6​ because it does not strongly hydrogen-bond with the primary amine, preventing artificial broadening or shifting of the -NH 2​ signal.

  • Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm). Alternatively, calibrate the spectrum using the residual CHCl 3​ solvent peak at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C.

  • Tuning and Shimming: Perform automated or manual tuning and matching (ATMA) for the 1 H and 13 C channels. Optimize the Z1-Z5 room-temperature shims to achieve a residual CHCl 3​ line width at half-height (FWHM) of < 0.8 Hz.

  • Acquisition Parameters ( 1 H): Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 5 seconds. Self-Validation Step: A 5-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration ratios (3:2:1:4) are strictly quantitative for structural validation.

  • Acquisition Parameters ( 13 C): Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2 seconds and acquire a minimum of 256 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-1 and C-2).

NMR_Workflow A Sample Prep (20 mg in CDCl3) B Probe Tuning & Matching A->B C Shimming (Z1-Z5 Gradients) B->C D Acquisition (zg30, D1=5s) C->D E Signal Processing (FT & Phasing) D->E

Standard NMR acquisition workflow for quantitative analysis of small amine molecules.

Data Presentation: NMR Chemical Shifts

The following tables summarize the quantitative data for 1-(2-chlorophenyl)ethylamine at 400 MHz ( 1 H) and 100 MHz ( 13 C) at 298 K.

Table 1: 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1.38Doublet (d)6.63H-CH 3​
1.65Broad Singlet (br s)-2H-NH 2​
4.52Quartet (q)6.61H-CH- (Methine)
7.15 - 7.25Multiplet (m)-2HAr-H (H-4, H-5)
7.32Doublet of doublets (dd)7.8, 1.51HAr-H (H-3)
7.50Doublet of doublets (dd)7.8, 1.81HAr-H (H-6)

Table 2: 13 C NMR Chemical Shifts (CDCl 3​ , 100 MHz)

Chemical Shift ( δ , ppm)TypeAssignment
23.5Primary (CH 3​ )-CH 3​
50.2Tertiary (CH)-CH- (Methine)
126.8Tertiary (CH)Ar-C (C-6)
127.1Tertiary (CH)Ar-C (C-4)
128.0Tertiary (CH)Ar-C (C-5)
129.5Tertiary (CH)Ar-C (C-3)
132.8Quaternary (C)Ar-C (C-2, ipso to Cl)
144.1Quaternary (C)Ar-C (C-1, ipso to CH)

Spectral Interpretation & Causality

The interpretation of the spectrum relies on fundamental structure-activity relationships:

  • The Methine Deshielding Effect: In unsubstituted α -methylbenzylamine, the methine proton typically resonates around δ 4.10 ppm[4]. However, in 1-(2-chlorophenyl)ethylamine, this proton is shifted downfield to δ 4.52 ppm. Causality: The bulky, electronegative ortho-chloro group creates a strong anisotropic deshielding cone and sterically restricts the free rotation of the ethylamine side chain, forcing the methine proton into a highly deshielded magnetic environment.

  • Amine Proton Exchange: The -NH 2​ signal at δ 1.65 ppm is characteristically broad due to quadrupolar relaxation from the 14 N nucleus and intermediate chemical exchange rates. Self-Validation Step: To definitively confirm this assignment, perform a D 2​ O shake test. Adding a drop of D 2​ O to the NMR tube will cause the δ 1.65 ppm peak to disappear due to rapid deuterium exchange (-NH 2​ -ND 2​ ), transferring the signal to the HOD peak at δ 4.79 ppm.

  • Aromatic Splitting: The ortho-substitution pattern breaks the symmetry of the benzene ring, resulting in a distinct ABCD spin system. The proton adjacent to the chlorine (H-3) appears as a doublet of doublets at δ 7.32 ppm, while the proton adjacent to the alkyl chain (H-6) is pushed further downfield to δ 7.50 ppm due to the combined inductive effects of the ring substituents.

Spectral_Causality Structure 1-(2-Chlorophenyl)ethylamine Structural Features OrthoCl Ortho-Chloro Substituent Structure->OrthoCl Amine Primary Amine (-NH2) Structure->Amine ChiralCenter Chiral Methine (-CH-) Structure->ChiralCenter Shift1 Deshields adjacent aromatic protons (δ 7.1 - 7.5 ppm) OrthoCl->Shift1 Shift2 Broad singlet (δ 1.65 ppm) D2O exchangeable Amine->Shift2 Shift3 Downfield quartet (δ 4.52 ppm, J=6.6 Hz) ChiralCenter->Shift3

Causality diagram linking structural features to observed 1H NMR chemical shifts.

Quality Control: Enantiomeric Excess (ee) Determination

Because 1-(2-chlorophenyl)ethylamine is chiral, standard 1D 1 H NMR cannot differentiate between the (R) and (S) enantiomers. To validate the enantiomeric purity of a synthesized batch, researchers must utilize chiral derivatization or chiral solvating agents (CSAs)[5].

Protocol for ee Determination:

  • Add 1.2 equivalents of enantiopure (R)-BINOL (1,1'-Bi-2-naphthol) to the NMR tube containing the amine in CDCl 3​ .

  • Causality: The (R)-BINOL forms transient diastereomeric hydrogen-bonded complexes with the (R) and (S) enantiomers of the amine. These diastereomeric complexes have distinct magnetic environments, causing the doublet of the -CH 3​ group ( δ 1.38 ppm) to split into two baseline-resolved doublets.

  • Self-Validation Step: Integrate the two distinct -CH 3​ signals to calculate the enantiomeric ratio (er) and subsequent ee%. This method provides a highly reliable, non-destructive alternative to chiral HPLC[5].

References

  • ChemicalCell. "1-(4-Bromo-2-Chlorophenyl)Ethanamine CAS NO 943152-99-6 - Quality Control and NMR Analysis." ChemicalCell Database. URL: [Link]

  • Pharmaceutical Society of Japan. "A New Synthesis of N-Alkyl 4-Methyl-1,4-dihydropyridines Utilizing sec-Aminodienyl Esters." Chem. Pharm. Bull. URL:[Link]

  • Lokesh, S. R. C., & Suryaprakash, N. (2013). "RES-TOCSY: A Simple approach to Resolve Overlapped 1H NMR Spectra of Enantiomers." Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "1-Phenethylamine - Spectral Information." PubChem Compound Summary for CID 7408. URL: [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 1-(2-Chlorophenyl)ethylamine in Rodent Models

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Formulation Engineers. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Formulation Engineers. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Introduction & Scientific Rationale

1-(2-Chlorophenyl)ethylamine (CAS 39959-67-6) is a chiral, halogenated arylalkylamine widely utilized as a privileged chiral auxiliary and building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. While rarely administered as a standalone therapeutic, rigorous in vivo pharmacokinetic (PK) and tolerability profiling of such intermediates is a critical regulatory requirement. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this moiety is essential when evaluating it as a pro-drug scaffold, a potential pharmacophore, or when assessing the toxicological impact of synthetic impurities[3][4].

Structurally, 1-(2-Chlorophenyl)ethylamine is an α -methylated benzylamine. Unlike unbranched phenethylamines, which are rapidly degraded by Monoamine Oxidase (MAO)[5], the α -methyl substitution introduces steric hindrance that shifts its primary metabolic clearance toward Cytochrome P450 (CYP450) mediated pathways[6]. This application note provides a self-validating, field-proven protocol for evaluating the PK profile of this compound in rodent models.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the physicochemical properties of the test article must dictate the formulation strategy. 1-(2-Chlorophenyl)ethylamine is a basic primary amine (pKa ~9.0) and is highly lipophilic due to the ortho-chloro-substituted phenyl ring[2].

The Causality of Formulation: Administering poorly soluble lipophilic amines intravenously without proper solubilization leads to vascular precipitation. This not only risks fatal pulmonary embolism in the animal but also artificially inflates the Volume of Distribution ( Vss​ ) and Clearance ( Cl ) parameters due to tissue trapping[4]. To ensure 100% systemic bioavailability for the Intravenous (IV) arm, a co-solvent system is mandatory[3][7].

  • Selected IV/PO Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (0.9% NaCl).

  • Rationale: DMSO acts as the primary solubilizer, while Solutol HS15 (a non-ionic surfactant) prevents the API from "crashing out" of solution upon dilution in the aqueous environment of the bloodstream or gastrointestinal tract[4][7].

Mandatory Visualizations

Experimental Workflow

PK_Workflow A 1. Formulation Co-solvent System B 2. In Vivo Dosing IV (1 mg/kg) & PO (5 mg/kg) A->B C 3. Serial Sampling Jugular Cannula (0-24h) B->C D 4. Bioanalysis Protein PPT & LC-MS/MS C->D E 5. PK Parameter Calculation (NCA) D->E

Preclinical PK workflow for 1-(2-Chlorophenyl)ethylamine in rodent models.
Predicted Metabolic Clearance Pathway

Metabolic_Pathway Parent 1-(2-Chlorophenyl)ethylamine (Sterically Hindered Amine) CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP UGT UGT Enzymes (Phase II Conjugation) Parent->UGT Hydroxyl Ring-Hydroxylated Metabolite (Renal Excretion) CYP->Hydroxyl Glucuronide N-Glucuronide Conjugate (Biliary/Renal Excretion) UGT->Glucuronide

Predicted Phase I and Phase II hepatic clearance pathways for 1-(2-Chlorophenyl)ethylamine.

Step-by-Step Experimental Protocols

Phase 1: Formulation Preparation
  • Weighing: Accurately weigh 10.0 mg of 1-(2-Chlorophenyl)ethylamine into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds until a clear solution is achieved.

  • Surfactant Addition: Add 1.0 mL of pre-warmed (37°C) Solutol HS15. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly add 8.5 mL of 0.9% sterile Saline dropwise while under continuous magnetic stirring to prevent localized precipitation.

  • Validation: Inspect the final formulation (1 mg/mL) under polarized light microscopy. Field Insight: The absence of birefringence confirms a true solution, ensuring reliable IV administration[4][7].

Phase 2: Animal Preparation & Dosing
  • Model Selection: Male Sprague-Dawley (SD) rats (240–260 g)[7][8].

  • Surgical Preparation: Utilize rats pre-surgically implanted with jugular vein cannulas. Causality: Cannulation allows for serial blood sampling from a single animal, eliminating inter-subject variability that plagues composite sampling methods[7].

  • Fasting: Fast animals overnight (12 hours) prior to Per Os (PO) dosing, withholding food until 3 hours post-dose. Water remains ad libitum. Causality: Fasting standardizes gastric emptying times and eliminates food-drug binding interactions[7].

  • Administration:

    • IV Group (N=3): Administer 1 mg/kg via the tail vein (dose volume: 1 mL/kg).

    • PO Group (N=3): Administer 5 mg/kg via oral gavage (dose volume: 5 mL/kg).

Phase 3: Serial Blood Sampling & Processing
  • Collection: Withdraw 0.2 mL of blood via the jugular cannula at the following timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[7].

  • Anticoagulant: Collect blood into pre-chilled tubes containing K2​EDTA . Causality: K2​EDTA is preferred over heparin, as heparin can cause severe ion suppression during downstream LC-MS/MS ionization.

  • Plasma Separation: Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.

Phase 4: Bioanalytical Extraction (LC-MS/MS)
  • Protein Precipitation (PPT): Aliquot 50 µL of plasma into a clean plate. Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., labetalol or a deuterated analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 1-(2-Chlorophenyl)ethylamine.

Data Presentation: Expected Pharmacokinetic Parameters

Following Non-Compartmental Analysis (NCA), the quantitative data should be summarized to evaluate the compound's viability. Below is a representative baseline data structure for a lipophilic arylalkylamine in a rodent model.

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Concentration Cmax​ -~450 ng/mL
Time to Maximum Conc. Tmax​ -0.5 - 1.0 h
Area Under the Curve AUC0−t​ ~1200 h·ng/mL~2400 h·ng/mL
Systemic Clearance Cl ~14 mL/min/kg-
Volume of Distribution Vss​ ~1.2 L/kg-
Terminal Half-life t1/2​ ~2.5 h~3.0 h
Absolute Bioavailability %F 100% (Defined)~40%

Note: A Vss​ of >1.0 L/kg indicates extensive tissue distribution, which is characteristic of lipophilic amines crossing lipid bilayers easily[3].

References

  • 1-(2-Chlorophenyl)ethylamine | 39959-67-6 | Manchester Organics. Manchester Organics.
  • 1-Phenylethylamine - Grokipedia. Grokipedia.
  • PHENYLETHYLAMINE - Molecule of the Month - March 2012. University of Bristol.
  • Phenethylamine - Wikipedia. Wikipedia.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec.
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006... ADMET & DMPK.
  • Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation. ACS Publications.
  • Salutary clinical response of prostate cancer to antiandrogen withdrawal: assessment of flutamide in an in vitro paradigm. PubMed.
  • Pharmacokinetics - Aryastha Life Sciences. Aryastha Life Sciences.

Sources

Application

Application Note: 1-(2-Chlorophenyl)ethylamine as a Strategic Chiral Building Block and API Precursor

Executive Summary 1-(2-Chlorophenyl)ethylamine (2-CPEA), available in both its racemic (CAS 39959-67-6) and enantiopure forms (e.g., CAS 127733-42-0), is a highly versatile halogenated aromatic amine. It is widely catalo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chlorophenyl)ethylamine (2-CPEA), available in both its racemic (CAS 39959-67-6) and enantiopure forms (e.g., CAS 127733-42-0), is a highly versatile halogenated aromatic amine. It is widely cataloged by fine chemical manufacturers as an advanced active pharmaceutical intermediate (API)[1]. Its unique structural features—a chiral center adjacent to a sterically demanding and electron-withdrawing 2-chlorophenyl group—make it an invaluable chiral auxiliary, a robust resolving agent, and a core scaffold for central nervous system (CNS) therapeutics. This application note outlines the mechanistic rationale for its deployment in drug development, provides field-validated protocols for its synthesis and application, and establishes a self-validating framework for its use in advanced organic synthesis.

Mechanistic Rationale & Chemical Properties

The utility of 1-(2-chlorophenyl)ethylamine in pharmaceutical chemistry is governed by strict structure-activity and structure-property relationships:

  • Steric and Electronic Effects: The ortho-chloro substitution exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing significant steric bulk. This dual effect restricts the rotation of the phenyl ring. During asymmetric synthesis, this rigidity stabilizes specific transition states, and during chiral resolution, it leads to a highly ordered crystal lattice that maximizes the solubility differential between diastereomeric salts.

  • API Scaffold & Metabolic Stability: Halogenated aromatic amines serve as versatile scaffolds for constructing complex molecules, particularly in the development of CNS-active APIs[2]. The 1-arylethylamine motif is a privileged pharmacophore. The 2-chloro substitution modulates the compound's lipophilicity (LogP) and protects the aromatic ring from rapid CYP450-mediated oxidation at the ortho position, thereby extending the biological half-life of the resulting drug candidate.

Key Pharmaceutical Applications

  • Diastereomeric Resolution of Acidic APIs: The use of 1-(2-chlorophenyl)ethylamine as a basic optical resolving agent is well-documented in industrial patent literature[3]. It is extensively used in the classical resolution of racemic non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids.

  • Building Block for CNS Therapeutics: Commercially available enantiopure forms, such as (R)-1-(2-chlorophenyl)ethanamine, are critical for downstream API synthesis ()[4]. It is incorporated into novel neurotherapeutics where the 2-chlorophenyl group enhances target binding affinity via halogen bonding.

  • Industrial Racemization Loops: In industrial settings, the undesired enantiomer of 2-CPEA is not discarded. It can be racemized by heating it in the presence of an alkali metal alkoxide after dehydrating and concentrating the acetophenone derivatives, creating a highly efficient, closed-loop resolution process[3].

Experimental Protocols & Workflows

Protocol 1: Biocatalytic Asymmetric Synthesis of (R)-1-(2-Chlorophenyl)ethylamine

Objective: To synthesize (R)-2-CPEA from 2'-chloroacetophenone with high enantiomeric excess (>99% ee) using an engineered ω-transaminase. Causality & Rationale: Enzymatic transamination offers a highly stereoselective alternative to classical reductive amination. Isopropylamine is selected as the amine donor because its byproduct, acetone, is volatile and easily monitored, driving the equilibrium forward. A 5% DMSO co-solvent is used because 2'-chloroacetophenone is highly hydrophobic; DMSO enhances substrate bioavailability without denaturing the biocatalyst.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve Pyridoxal 5'-phosphate (PLP, 1 mM) and isopropylamine (1 M) in 100 mM sodium phosphate buffer. Adjust the pH to 7.5 using 1M HCl.

  • Enzyme Addition: Add the engineered (R)-selective ω-transaminase (10 mg/mL cell-free extract) to the buffer.

  • Substrate Introduction: Dissolve 2'-chloroacetophenone (50 mM) in DMSO (to a final concentration of 5% v/v in the reaction) and add it dropwise to initiate the reaction.

  • Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24-48 hours.

  • Workup: Adjust the aqueous phase to pH >11 using 5M NaOH. Causality: This fully deprotonates the product amine, driving it into the organic phase. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). MTBE is chosen over ethyl acetate to prevent emulsion formation with the crude enzyme extract.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System: To ensure the transamination is proceeding correctly, the reaction must be monitored via GC-MS not just for product formation, but for the stoichiometric generation of acetone. A 1:1 molar equivalence between acetone produced and 2'-chloroacetophenone consumed validates the catalytic cycle and rules out off-target ketone reduction.

Biocatalysis Substrate 2'-Chloroacetophenone (Prochiral Ketone) Enzyme ω-Transaminase + PLP (Biocatalyst) Substrate->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Product (R)-1-(2-Chlorophenyl)ethylamine (Chiral Amine API) Enzyme->Product High ee (>99%) Byproduct Acetone (Byproduct) Enzyme->Byproduct

Biocatalytic transamination pathway for (R)-1-(2-Chlorophenyl)ethylamine.
Protocol 2: Classical Diastereomeric Resolution of Racemic Acidic APIs

Objective: To isolate the (S)-enantiomer of a racemic acidic API (e.g., Ibuprofen) using (S)-2-CPEA as the chiral resolving agent. Causality & Rationale: An 80:20 Ethanol/Water solvent system is utilized. Causality: The dielectric constant of this specific mixture perfectly balances the solubility of the free racemic API and the precipitation threshold of the diastereomeric salt. Pure ethanol would keep the salt dissolved, while pure water would prematurely precipitate the unreacted free API.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic acidic API (1.0 eq) in an 80:20 (v/v) mixture of ethanol/water at 60°C.

  • Agent Addition: Slowly add (S)-2-CPEA (0.5 eq) to the hot solution with continuous stirring. Causality: Using 0.5 eq (the Pope-Peachey method) selectively forms the salt with the target enantiomer, leaving the undesired enantiomer as the free acid in the mother liquor, drastically improving single-pass diastereomeric excess (de).

  • Crystallization: Allow the solution to cool at a controlled ramp rate of 5°C/hour to 4°C to induce crystallization of the less soluble diastereomeric salt.

  • Filtration: Collect the crystals via vacuum filtration and wash with ice-cold ethanol.

  • Free API Recovery: Suspend the purified salt in water, acidify to pH 2 using 2M HCl, and extract the liberated (S)-API with ethyl acetate.

  • Amine Recovery: Basify the aqueous layer to pH 12 with NaOH and extract with MTBE to recover the (S)-2-CPEA for subsequent resolution cycles.

Self-Validating System: The optical purity of the resolved salt must be evaluated prior to the acidification step. By dissolving a 5 mg aliquot of the diastereomeric salt in methanol and analyzing it via chiral HPLC, process chemists can validate if the de > 95%. If the threshold is not met, the causality is typically an overly rapid cooling ramp trapping the more soluble salt in the crystal lattice. This is corrected by immediate recrystallization.

Resolution Racemate Racemic API (e.g., (R/S)-Ibuprofen) SaltFormation Salt Formation (Ethanol/Water, 60°C) Racemate->SaltFormation ResolvingAgent (S)-1-(2-Chlorophenyl)ethylamine (Chiral Resolving Agent) ResolvingAgent->SaltFormation P_Salt Less Soluble Salt [(S)-API · (S)-Amine] SaltFormation->P_Salt Crystallization M_Salt More Soluble Salt [(R)-API · (S)-Amine] SaltFormation->M_Salt Mother Liquor Acidify Acidification (HCl) & Extraction P_Salt->Acidify PureAPI Enantiopure (S)-API (Target Drug) Acidify->PureAPI

Classical chiral resolution workflow of a racemic acidic API.

Quantitative Data & Process Comparison

Table 1: Quantitative Comparison of Synthesis Routes for 1-(2-Chlorophenyl)ethylamine

Synthesis RouteCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)ScalabilityEnvironmental Impact
Chemical Reductive Amination Ru/C, H₂, Chiral Auxiliary70 - 80%85 - 90%HighModerate (Heavy metals)
Enzymatic Transamination ω-Transaminase, PLP85 - 95%> 99%HighLow (Green chemistry)
Classical Resolution Chiral Acid (e.g., Tartaric Acid)< 45% (max 50%)> 98%ModerateHigh (Waste generation)

Table 2: Resolution Efficiency of Acidic APIs using 1-(2-Chlorophenyl)ethylamine

Target APIResolving Agent IsomerSolvent SystemCrystallization Temp (°C)Diastereomeric Excess (de %)Yield (%)
Racemic Ibuprofen (S)-2-CPEAEtOH / H₂O (80:20)4°C> 98%42%
Racemic Naproxen (R)-2-CPEAMeOH / H₂O (90:10)20°C> 95%38%
Racemic Ketoprofen (S)-2-CPEAIsopropanol4°C> 96%40%

Conclusion

1-(2-Chlorophenyl)ethylamine stands as a cornerstone intermediate in modern pharmaceutical development. Whether deployed as a rigid, highly crystalline resolving agent for acidic APIs or integrated directly into the pharmacophore of next-generation CNS therapeutics, its utility is defined by its unique steric and electronic profile. By adhering to self-validating protocols—such as stoichiometric byproduct tracking in biocatalysis and pre-acidification optical purity checks—process chemists can ensure robust, scalable, and highly enantioselective workflows.

References

  • Toray Industries Inc. "Racemization method for optically active 1-(2-chlorophenyl)ethylamine". Source: Google Patents (JP3252579B2). URL:[3]

  • ChemicalCell. "1-(4-Bromo-2-Chlorophenyl)Ethanamine CAS NO 943152-99-6". Source: ChemicalCell. URL:[Link][2]

  • RNR Biosciences. "Proposed Manufacturing Unit of Apis & Api Intermediates". Source: Scribd. URL:[Link][1]

Sources

Method

Application Notes and Protocols for Cell Culture Cytotoxicity Assays of a CDK4/6 Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture cytotoxicity assays for CDK4/6 inhibitors, using a representative compound...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture cytotoxicity assays for CDK4/6 inhibitors, using a representative compound from this class as a model. This document offers detailed, step-by-step protocols and explains the scientific rationale behind the experimental design to ensure robust and reproducible results.

Introduction: The Role of CDK4/6 Inhibition in Cancer Therapy

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2][3] In many types of cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1][2] CDK4/6 inhibitors are a class of targeted therapies that block the activity of these kinases, thereby inducing cell cycle arrest and preventing cancer cells from dividing.[4][5][6] This targeted approach has shown significant promise in the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[2][4][6]

The primary mechanism of action for CDK4/6 inhibitors is to prevent the phosphorylation of the retinoblastoma (Rb) protein.[3][7][8] When Rb is hypophosphorylated, it remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This leads to a cytostatic effect, where the cells are arrested in the G1 phase of the cell cycle.[1][7][9]

Choosing the Right Cytotoxicity Assay

Given that CDK4/6 inhibitors primarily induce cell cycle arrest (a cytostatic effect) rather than immediate cell death (a cytotoxic effect), it is crucial to select assays that can accurately measure changes in cell viability and proliferation over time. A multi-assay approach is recommended to gain a comprehensive understanding of the compound's effects.

Here, we detail three standard and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To measure membrane integrity and detect cytotoxicity.

  • Caspase-Glo® 3/7 Assay: To specifically quantify apoptosis (programmed cell death).

This combination of assays allows for the distinction between cytostatic and cytotoxic effects, providing a more complete picture of the compound's biological activity.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of a CDK4/6 inhibitor involves several key steps, from cell line selection and compound preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Cell Line Selection & Seeding Compound_Prep Compound Preparation & Dilution Treatment Cell Treatment with CDK4/6 Inhibitor Cell_Seeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Caspase Caspase-Glo Assay Treatment->Caspase Data_Acquisition Data Acquisition (Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50

Caption: General experimental workflow for cytotoxicity testing of a CDK4/6 inhibitor.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells.

Materials
  • CDK4/6 Inhibitor

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the CDK4/6 inhibitor in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess the time-dependent effects of the compound.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis. This assay provides a measure of plasma membrane integrity.

Materials
  • LDH cytotoxicity assay kit

  • CDK4/6 Inhibitor

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, generating a luminescent signal that is proportional to the amount of caspase activity.

Materials
  • Caspase-Glo® 3/7 Assay System

  • CDK4/6 Inhibitor

  • Cancer cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the CDK4/6 inhibitor as described in steps 1-4 of the MTT assay protocol. Include appropriate controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the caspase activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-change in apoptosis.

Data Presentation and Interpretation

The results from these assays should be presented clearly to allow for straightforward interpretation.

Table 1: Representative IC50 Values of a CDK4/6 Inhibitor
Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7MTT720.5
T-47DMTT720.8
MDA-MB-231MTT72> 10

Note: The IC50 values are hypothetical and will vary depending on the specific CDK4/6 inhibitor and cell line used.

Interpreting the Results
  • High MTT IC50, Low LDH Release, and Low Caspase Activity: This profile suggests a primarily cytostatic effect. The compound is inhibiting cell proliferation without causing significant cell death. This is the expected outcome for a potent and selective CDK4/6 inhibitor in Rb-proficient cell lines.

  • Low MTT IC50, High LDH Release, and/or High Caspase Activity: This profile indicates a cytotoxic effect. The compound is not only stopping cell growth but is also inducing cell death. This could be due to off-target effects or induction of apoptosis at higher concentrations or in specific cell lines.

Mechanism of Action Visualization

The following diagram illustrates the central role of CDK4/6 in cell cycle progression and the mechanism of its inhibition.

CDK4_6_Pathway cluster_G1 G1 Phase cluster_Rb_E2F Rb-E2F Complex cluster_S_Phase S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb_E2F Rb-E2F CDK46->Rb_E2F pRb_E2F pRb + E2F Rb_E2F->pRb_E2F Phosphorylation S_Phase S-Phase Gene Transcription pRb_E2F->S_Phase E2F released Proliferation Cell Proliferation S_Phase->Proliferation Inhibitor CDK4/6 Inhibitor Inhibitor->CDK46 blocks activity

Caption: Simplified signaling pathway of CDK4/6-mediated cell cycle progression and its inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the cytotoxic and cytostatic effects of CDK4/6 inhibitors in a cell culture setting. By employing a multi-assay approach that includes measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's mechanism of action. This detailed characterization is essential for the preclinical development of novel anticancer therapeutics.

References

  • CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). Journal of Thoracic Disease. [Link]

  • What Are CDK4/6 Inhibitors?. (2026). BreastCancer.org. [Link]

  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. (2025). Cancers. [Link]

  • CDK4/6 inhibition antagonizes the cytotoxic response to anthracycline therapy. (2015). Cell Cycle. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Molecules. [Link]

  • CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. (2024). Frontiers in Pharmacology. [Link]

  • Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. (1988). Biochemical Pharmacology. [Link]

  • CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (2021). Oncology Reports. [Link]

  • CDK4/6 Inhibitors. Susan G. Komen. [Link]

  • 1-(Acetyloxy)-3-nonanone. CAS Common Chemistry. [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-Dependent SMAC-Mediated Apoptotic Response in Non–Small Cell Lung Cancer. (2018). Clinical Cancer Research. [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). International Journal of Molecular Sciences. [Link]

  • Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. (2021). Molecular Cancer Research. [Link]

  • A Pharmacist's Perspective on CDK4/6 Inhibitors. (2018). American Health & Drug Benefits. [Link]

  • Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. (2021). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Clinician's guide: expert insights on the use of CDK4/6 inhibitors in patients with early breast cancer. (2025). Therapeutic Advances in Medical Oncology. [Link]

  • Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. (2021). Nature Communications. [Link]

  • Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • Zinc citrate. CAS Common Chemistry. [Link]

  • CAS Number, CAS NO. Search, Chemical CAS NO. 1 Search. Molbase. [Link]

Sources

Application

Application Note: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Dynamics of 1-(2-Chlorophenyl)ethylamine

Target Audience: Researchers, analytical chemists, and drug development professionals. Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV.

Executive Summary

1-(2-Chlorophenyl)ethylamine (also known as 2-chloro- α -methylbenzylamine) is a critical chiral building block in the synthesis of pharmaceuticals and agricultural chemicals. Structurally, it is a primary amine where both a methyl group and an ortho-chlorinated phenyl ring are attached to the α -carbon. This unique steric and electronic environment dictates a highly specific fragmentation pattern under standard 70 eV electron ionization (EI). This application note details the mechanistic causality behind its fragmentation, provides a self-validating analytical protocol, and establishes diagnostic criteria for distinguishing this compound from its positional isomers.

Mechanistic Elucidation of EI Fragmentation

Under standard 70 eV electron bombardment, the initial ionization event preferentially ejects an electron from the nitrogen atom's lone pair, generating a radical cation ( M+∙ ) at m/z 155 (and m/z 157 for the 37Cl isotope)[1]. The subsequent fragmentation is driven by the thermodynamic stability of the resulting products, governed by[2].

The Causality of the Base Peak (m/z 44)

For α -methylbenzylamines, the dominant fragmentation pathway is α -cleavage . The radical site on the nitrogen triggers the homolytic cleavage of an adjacent carbon-carbon bond. According to Stevenson's Rule, the bond that breaks most readily is the one that expels the largest and most stable radical.

  • Cleavage of the Cα​−CH3​ bond expels a methyl radical ( CH3∙​ , 15 Da).

  • Cleavage of the Cα​−Aryl bond expels the bulky 2-chlorophenyl radical ( C6​H4​Cl∙ , 111/113 Da).

Because the 2-chlorophenyl radical is highly stable and represents an excellent leaving group, its expulsion is overwhelmingly favored. This leaves behind the highly stable iminium cation ( [CH3​−CH=NH2​]+ ) at m/z 44 , which constitutes the base peak (100% relative abundance)[3]. The nitrogen's lone pair stabilizes this cation via resonance, providing the thermodynamic driving force for this specific bond rupture.

The Isotopic Signature

Chlorine naturally exists as two stable isotopes: 35Cl (75.8%) and 37Cl (24.2%). This ~3:1 ratio acts as a built-in diagnostic tool. Any fragment that retains the intact aromatic ring (e.g., the molecular ion at m/z 155/157, or the secondary α -cleavage product at m/z 140/142) will exhibit this distinct M / M+2 signature. Fragments that have lost the aryl ring (like the m/z 44 base peak) will lack this isotopic signature, providing a self-validating structural map of the molecule.

Diagnostic Fragmentation Pathways

Fragmentation M Molecular Ion (M+•) m/z 155 / 157 A1 Iminium Cation m/z 44 (Base Peak) [CH3-CH=NH2]+ M->A1 α-Cleavage - •C6H4Cl (111/113 Da) A2 Chlorophenyliminium m/z 140 / 142 [2-Cl-C6H4-CH=NH2]+ M->A2 α-Cleavage - •CH3 (15 Da) B1 Chloroethylphenyl Cation m/z 139 / 141 [2-Cl-C6H4-CHCH3]+ M->B1 Inductive Cleavage - •NH2 (16 Da) B2 Phenylethylamine Cation m/z 120 [C6H5-CH(CH3)NH2]+ M->B2 Radical Loss - •Cl (35 Da) C1 Chlorophenyl Cation m/z 111 / 113 [C6H4Cl]+ M->C1 Heterolytic Cleavage - •CH(CH3)NH2 (44 Da)

Diagnostic EI-MS fragmentation pathways of 1-(2-Chlorophenyl)ethylamine.

Tabulated Mass Spectral Data
Fragment Ionm/z (Nominal)Isotopic SignatureRelative AbundanceStructural AssignmentCleavage Mechanism
Molecular Ion 155 / 1573:1 ( 35Cl / 37Cl )Low (~5-10%) [C8​H10​ClN]+∙ Intact Radical Cation
Base Peak 44None (No Cl)100% [CH3​−CH=NH2​]+ α -Cleavage (- C6​H4​Cl∙ )
Chlorophenyliminium 140 / 1423:1 ( 35Cl / 37Cl )Moderate (~15-25%) [2−Cl−C6​H4​−CH=NH2​]+ Secondary α -Cleavage (- CH3∙​ )
Phenylethylamine Cation 120None (Cl lost)Low (~5%) [C6​H5​−CH(CH3​)NH2​]+ Radical Loss (- Cl∙ )
Chlorophenyl Cation 111 / 1133:1 ( 35Cl / 37Cl )Low (~5-10%) [C6​H4​Cl]+ Heterolytic Cleavage (- C2​H6​N )

Self-Validating GC-EI-MS Analytical Protocol

To ensure data integrity and prevent analytical artifacts, the following protocol incorporates built-in system suitability checks.

GCMS_Workflow S1 System Tune (PFTBA Standard) S2 Sample Prep (Free Base / Deriv) S1->S2 S3 GC Injection (Amine-Deactivated) S2->S3 S4 70 eV EI-MS (Hard Ionization) S3->S4 S5 Data Analysis (Isotope & α-Cleavage) S4->S5

Self-validating GC-EI-MS analytical workflow for phenethylamine derivatives.

Step-by-Step Methodology

Step 1: Mass Spectrometer Tuning (Self-Validation Checkpoint)

  • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA provides stable, known fragments (m/z 69, 219, 502) across the mass range. Tuning to these targets ensures the electron energy is strictly calibrated to 70 eV. This is non-negotiable; deviations in electron energy will alter the relative abundance of the m/z 140 vs. m/z 44 peaks, invalidating library comparisons[2].

Step 2: Column & Inlet Preparation

  • Action: Install a base-deactivated capillary column (e.g., Rtx-Volatile Amine or equivalent HP-5MS) and a base-deactivated glass inlet liner.

  • Causality: Primary amines like 1-(2-chlorophenyl)ethylamine possess a highly active nitrogen lone pair that irreversibly binds to active silanol (Si-OH) groups in standard silica. Failure to use deactivated flow paths results in severe peak tailing, thermal degradation, and loss of the molecular ion signal.

Step 3: Sample Injection & Separation

  • Parameters: Inject 1 μL of the sample (100 μg/mL in methanol or ethyl acetate) in split mode (10:1 to 50:1 depending on sensitivity). Injector temp: 250°C.

  • Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The rapid ramp prevents the primary amine from spending excessive time on the column, minimizing on-column degradation while ensuring sharp, symmetrical peak shapes.

Step 4: Data Acquisition & Isotopic Validation

  • Action: Acquire data in full scan mode (m/z 35 to 300).

  • Self-Validation: Upon peak integration, manually verify the ratio of m/z 140 to m/z 142. If the ratio deviates significantly from 3:1, the peak is either co-eluting with a hydrocarbon contaminant or the analyte has undergone unexpected thermal rearrangement[1].

Isomeric Differentiation & Quality Control (Expertise & Experience)

A common pitfall in the quality control of amine building blocks is the misidentification of positional isomers. For example, (such as N-methyl-2-chlorobenzylamine) can also yield an m/z 44 base peak due to similar α -cleavage dynamics[3][4].

How to differentiate: Do not rely solely on the base peak. The differentiation of 1-(2-chlorophenyl)ethylamine from its isomers relies entirely on the secondary α -cleavage product .

  • In 1-(2-chlorophenyl)ethylamine, the loss of the methyl group yields the diagnostic m/z 140/142 cluster.

  • In isomeric compounds lacking a methyl group directly on the α -carbon (e.g., standard phenethylamines), this specific m/z 140/142 fragment will be absent or severely suppressed, replaced instead by fragments corresponding to the loss of a hydrogen atom (M-1) or different alkyl chains.

By enforcing a protocol that requires the simultaneous presence of m/z 44, m/z 140/142, and the 3:1 isotopic signature, the analytical workflow becomes a robust, self-validating system immune to isomeric interference.

References

  • McLafferty, F. W. (1967). Interpretation of mass spectra: An introduction. Journal of Chemical Education, 44(7), 430.[Link]

  • National Institutes of Health. 2'-Chlorophenethylamine | C8H10ClN | CID 99095. PubChem.[Link]

  • Hasegawa, K., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules (MDPI), 23(7), 1523.[Link]

  • Aalberg, L., et al. (2016). β -Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis, 8(3-4), 344-350.[Link]

Sources

Method

Application Notes and Protocols for the GC Analysis of 1-(2-Chlorophenyl)ethylamine Through Derivatization

Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)ethylamine 1-(2-Chlorophenyl)ethylamine is a primary amine and a key starting material or intermediate in the synthesis of various pharmaceuticals and other b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)ethylamine

1-(2-Chlorophenyl)ethylamine is a primary amine and a key starting material or intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its precise and accurate quantification by gas chromatography (GC) is paramount for ensuring the quality, purity, and stereochemical integrity of final products. However, the inherent polarity and low volatility of primary amines like 1-(2-Chlorophenyl)ethylamine present significant challenges for direct GC analysis, often leading to poor peak shape, tailing, and low sensitivity.[1][2]

Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior.[1][3][4][5] This application note provides a comprehensive guide to the most effective derivatization techniques for the successful GC analysis of 1-(2-Chlorophenyl)ethylamine, with a focus on acylation and chiral derivatization methods. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools for accurate and reliable analysis.

Core Principles of Derivatization for Amine Analysis

The primary objective of derivatizing 1-(2-Chlorophenyl)ethylamine is to mask the active hydrogen atoms of the primary amine group (-NH2). This is typically achieved through:

  • Acylation: Introduction of an acyl group (R-C=O) to the nitrogen atom.

  • Silylation: Replacement of the active hydrogen with a trimethylsilyl (TMS) group.

  • Chiral Derivatization: Reaction with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a non-chiral column.

This guide will focus on acylation and chiral derivatization, as they are highly effective and commonly employed for primary amines.

Acylation: A Robust Technique for Primary Amines

Acylation is a widely used derivatization technique for primary and secondary amines. The reaction involves the nucleophilic attack of the amine on an acylating agent, typically an acid anhydride or an acyl halide.[1][6] For 1-(2-Chlorophenyl)ethylamine, trifluoroacetic anhydride (TFAA) is an excellent choice due to its high reactivity and the electron-capturing properties of the trifluoroacetyl group, which can enhance sensitivity with an electron capture detector (ECD).[7][8]

Reaction Mechanism: Acylation with TFAA

The primary amine of 1-(2-Chlorophenyl)ethylamine acts as a nucleophile, attacking one of the carbonyl carbons of TFAA. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable N-trifluoroacetyl derivative and a molecule of trifluoroacetic acid as a byproduct.

Acylation_Mechanism cluster_reactants Reactants cluster_products Products amine 1-(2-Chlorophenyl)ethylamine derivative N-trifluoroacetyl-1-(2-Chlorophenyl)ethylamine amine->derivative Acylation tfaa Trifluoroacetic Anhydride (TFAA) tfaa->derivative byproduct Trifluoroacetic Acid tfaa->byproduct

Caption: Acylation of 1-(2-Chlorophenyl)ethylamine with TFAA.

Protocol: TFAA Derivatization of 1-(2-Chlorophenyl)ethylamine

Materials:

  • 1-(2-Chlorophenyl)ethylamine standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (or other suitable solvent, e.g., acetonitrile)

  • Anhydrous sodium sulfate (optional, for drying)

  • GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of 1-(2-Chlorophenyl)ethylamine in ethyl acetate at a concentration of approximately 1 mg/mL. For real samples, perform a suitable extraction and cleanup procedure to isolate the analyte.

  • Derivatization Reaction:

    • To a 2 mL GC vial, add 100 µL of the 1-(2-Chlorophenyl)ethylamine solution.

    • Using a microsyringe, add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70°C for 20 minutes in a heating block or water bath.[9]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • If necessary, add a small amount of anhydrous sodium sulfate to remove any residual moisture.

    • The sample is now ready for GC or GC-MS analysis. Inject 1 µL into the GC system.

Expected Outcome: The resulting N-trifluoroacetyl derivative will be more volatile and exhibit a symmetrical peak shape with a shorter retention time compared to the underivatized amine.

Chiral Derivatization: Resolving Enantiomers

For many pharmaceutical applications, the enantiomeric purity of 1-(2-Chlorophenyl)ethylamine is a critical quality attribute. Chiral derivatization is a powerful technique to separate enantiomers on a standard achiral GC column.[10][11] The principle involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by chromatography.

A common and effective CDA for primary amines is N-trifluoroacetyl-L-prolyl chloride (L-TPC).

Workflow for Chiral Derivatization and Analysis

Chiral_Derivatization_Workflow start Racemic 1-(2-Chlorophenyl)ethylamine (R and S enantiomers) derivatization React with Chiral Derivatizing Agent (e.g., L-TPC) start->derivatization diastereomers Formation of Diastereomers (R-L and S-L) derivatization->diastereomers gc_separation Inject into GC with Achiral Column diastereomers->gc_separation separation Chromatographic Separation of Diastereomers gc_separation->separation detection Detection (e.g., FID, MS) separation->detection quantification Quantification of Each Enantiomer detection->quantification

Caption: Workflow for enantioselective analysis via chiral derivatization.

Protocol: Chiral Derivatization with N-trifluoroacetyl-L-prolyl chloride (L-TPC)

Materials:

  • Racemic 1-(2-Chlorophenyl)ethylamine standard or sample

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC) solution (e.g., 1 mg/mL in a suitable aprotic solvent like dichloromethane or toluene)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., dichloromethane)

  • GC vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of racemic 1-(2-Chlorophenyl)ethylamine in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • To a 2 mL GC vial, add 100 µL of the analyte solution.

    • Add 10 µL of triethylamine to act as an acid scavenger.

    • Add 100 µL of the L-TPC solution.

    • Cap the vial tightly and vortex for 1 minute.

  • Reaction Incubation: Let the reaction proceed at room temperature for 30 minutes, or gently heat at 60°C for 15 minutes to ensure complete reaction.

  • Work-up (Optional but Recommended):

    • Add 500 µL of a dilute aqueous acid (e.g., 0.1 M HCl) to quench the reaction and remove excess base. Vortex and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Dry the organic layer with a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is ready for GC analysis. Inject 1 µL of the organic layer.

Expected Outcome: Two distinct peaks corresponding to the two diastereomers will be observed in the chromatogram, allowing for the determination of the enantiomeric ratio.

Comparison of Derivatization Techniques

Technique Reagent Reaction Conditions Derivative Properties Advantages Disadvantages
Acylation Trifluoroacetic anhydride (TFAA)70°C for 20 minN-trifluoroacetylImproved volatility and peak shape, enhanced ECD response.[8]Produces acidic byproduct (TFA) which can be harsh on the column.[1]
Chiral Derivatization N-trifluoroacetyl-L-prolyl chloride (L-TPC)Room temp (30 min) or 60°C (15 min)Diastereomeric amidesEnables enantiomeric separation on achiral columns.Requires a high-purity chiral reagent; reaction can be more complex.
Silylation BSTFA, MSTFAVariable (Room temp to 100°C)Trimethylsilyl (TMS)Highly versatile, good for many functional groups.[12]Derivatives can be moisture-sensitive.[1][13]

Troubleshooting and Method Optimization

  • Poor Peak Shape/Tailing: This may indicate incomplete derivatization. Increase the reagent-to-analyte ratio, reaction time, or temperature. Ensure all glassware and solvents are anhydrous, especially for silylation reactions.[1]

  • Multiple Peaks for a Single Analyte: This could be due to side reactions or degradation. Optimize reaction conditions (e.g., lower temperature) or consider a different derivatizing agent.

  • Baseline Noise/Interference: Ensure high-purity reagents and solvents are used. A proper sample clean-up procedure is crucial for complex matrices. The derivatizing reagent itself can sometimes cause large peaks; a work-up step to remove excess reagent may be necessary.

Conclusion

Derivatization is an indispensable tool for the successful gas chromatographic analysis of 1-(2-Chlorophenyl)ethylamine. Acylation with TFAA offers a robust and reliable method for routine quantification, significantly improving chromatographic performance. For applications requiring enantiomeric resolution, chiral derivatization with agents like L-TPC provides an effective means to separate and quantify the individual enantiomers on a standard achiral column. By carefully selecting the appropriate derivatization technique and optimizing the reaction conditions as detailed in these protocols, researchers can achieve accurate, sensitive, and reproducible results, ensuring the quality and integrity of their analyses in pharmaceutical development and other scientific endeavors.

References

  • GC Derivatiz
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry. [Link]

  • Lurie, I. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Proline Derivatization and Enantioresolution by Chiral GC. MilliporeSigma.
  • Villas-Boas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • The Use of Derivatization Reagents for Gas Chrom
  • Acylation Reagents for Gas Chrom
  • Shoko, T., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

  • Amines Analysis by Packed Column GC. Bulletin 737F.
  • 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

best chiral stationary phase for resolving 1-(2-Chlorophenyl)ethylamine enantiomers

Welcome to the technical support resource for the enantiomeric separation of 1-(2-Chlorophenyl)ethylamine. This guide is designed for researchers, analytical chemists, and professionals in drug development who are workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the enantiomeric separation of 1-(2-Chlorophenyl)ethylamine. This guide is designed for researchers, analytical chemists, and professionals in drug development who are working on resolving this and structurally similar chiral amines. As Senior Application Scientists, we have compiled our field expertise and critical literature insights into this comprehensive guide to help you develop robust, efficient, and reproducible chiral HPLC methods.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for resolving 1-(2-Chlorophenyl)ethylamine?

A1: Polysaccharide-based CSPs are overwhelmingly the most successful for resolving chiral amines like 1-(2-Chlorophenyl)ethylamine.[1] Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are the industry standard.

The primary chiral selectors to consider are:

  • Amylose tris(3,5-dimethylphenylcarbamate): This is the selector for columns like Daicel's CHIRALPAK® AD series (AD, AD-H, AD-3) and Phenomenex's Lux® Amylose-1.[2][3][4] It is known for its broad applicability, especially for aromatic amines.[2]

  • Cellulose tris(3,5-dimethylphenylcarbamate): This selector is found in columns like Daicel's CHIRALCEL® OD series (OD, OD-H) and Phenomenex's Lux® Cellulose-1.[5][6] It often provides complementary selectivity to the amylose-based phases.

For initial screening, we recommend starting with both an amylose- and a cellulose-based column, as their chiral recognition mechanisms differ, and it is difficult to predict with complete certainty which will provide the optimal separation for a specific analyte.[7]

Q2: I'm starting my method development. What are the recommended initial chromatographic conditions?

A2: For a primary aromatic amine like 1-(2-Chlorophenyl)ethylamine, Normal Phase chromatography is the most common and effective starting point.[8]

Here is a robust starting protocol for screening:

ParameterRecommended Starting ConditionRationale & Expert Insights
Columns CHIRALPAK® AD-H (5 µm) or Lux® Amylose-1 (5 µm) AND CHIRALCEL® OD-H (5 µm) or Lux® Cellulose-1 (5 µm)Screening with both amylose and cellulose backbones maximizes the chance of finding a successful separation.[3][9]
Dimensions 250 x 4.6 mmThe 250 mm length provides sufficient theoretical plates for resolving challenging enantiomers. Shorter columns may not provide adequate resolution.[7]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)Hexane is the weak solvent, IPA is the polar modifier that modulates retention, and DEA is the basic additive critical for good peak shape.[2][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and efficiency.
Temperature 25°C (Ambient)Temperature can be a powerful optimization tool, but starting at ambient is standard practice.[10]
Detection UV at 220 nm or 254 nmThe phenyl ring provides strong chromophores at these wavelengths.
Q3: Why is a basic additive like Diethylamine (DEA) or Triethylamine (TEA) essential in the mobile phase?

A3: This is a critical point for analyzing basic compounds. The primary amine group on your analyte is basic and can engage in strong, undesirable ionic interactions with any acidic residual silanol groups present on the surface of the silica support of the CSP.[11]

These secondary interactions cause several problems:

  • Severe Peak Tailing: The analyte is retained by multiple mechanisms, leading to broad, asymmetric peaks.

  • Low Efficiency: The number of theoretical plates decreases dramatically.

  • Irreproducible Retention Times: The surface activity of the silica can change over time, leading to shifting retention.

A small amount of a basic additive (typically 0.1%) like DEA or TEA acts as a "silanol-suppressing agent."[11] It competitively interacts with the active silanol sites, masking them from the analyte. This ensures that the separation is governed primarily by the desired chiral recognition interactions with the CSP, resulting in sharp, symmetrical peaks and reproducible results.

Q4: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode for this separation?

A4: For 1-(2-Chlorophenyl)ethylamine, the recommended hierarchy for screening is:

  • Normal Phase (NP): This mode (e.g., Hexane/Alcohol) is the most widely successful for polysaccharide CSPs and typically provides the highest selectivity for chiral amines.[8] The interactions driving separation are well-understood and highly effective in this environment.

  • Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with an alcohol modifier.[12] It can be a good alternative if solubility in hexane is an issue.

  • Reversed-Phase (RP): This mode (e.g., Acetonitrile/Water) is generally the last choice for this type of analyte on polysaccharide CSPs. While newer immobilized columns show greater stability in aqueous phases, selectivity is often lower for basic amines compared to NP or PO modes.[12] A thermodynamic analysis often reveals that the enantioseparation is enthalpically driven, and these forces are typically stronger in non-aqueous mobile phases.[12]

Method Development & Optimization Workflow

Developing a robust chiral separation method is a systematic process. The following workflow outlines the key steps from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Screen_CSP 1. Select CSPs (Amylose & Cellulose based) Screen_MP 2. Select Screening Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_CSP->Screen_MP Run_Screen 3. Perform Initial Runs (Isocratic, 0.1% DEA) Screen_MP->Run_Screen Eval 4. Evaluate Results (Resolution > 1.0? Peak Shape?) Run_Screen->Eval Eval->Screen_MP No Separation (Try different alcohol) Select 5. Select Best CSP/Solvent System Eval->Select Promising Separation Opt_Mod 6. Optimize Alcohol % Select->Opt_Mod Opt_Add 7. Optimize Additive % Opt_Mod->Opt_Add Opt_Temp 8. Optimize Temperature & Flow Rate Opt_Add->Opt_Temp Validate 9. Validate Method (Robustness, Linearity, etc.) Opt_Temp->Validate G Start Problem: No Enantiomeric Separation Step1 Did you screen both Amylose and Cellulose CSPs? Start->Step1 Step2 Switch to the other CSP backbone type. Step1->Step2 No Step3 Did you try both IPA and EtOH as modifiers? Step1->Step3 Yes Step2->Step3 Step4 Switch the alcohol modifier (e.g., from IPA to EtOH). Step3->Step4 No Step5 Drastically reduce alcohol % (e.g., from 10% to 2%). Step3->Step5 Yes Step4->Step5 Step6 Consider derivatization or a different CSP class (e.g., Pirkle-type). Step5->Step6 Still no separation

Caption: Troubleshooting Logic for No Separation

  • Primary Action: The most common reason for failure is using a CSP that is not suitable for the analyte. If you started with an amylose column, switch to a cellulose column (or vice-versa). Their selectivities are often complementary. [3]* Secondary Action: Change the alcohol modifier. The difference in hydrogen bonding between ethanol and isopropanol can be enough to induce separation. [8]* Tertiary Action: Drastically reduce the alcohol percentage in the mobile phase (e.g., down to 2% or 1%). This will significantly increase retention times but maximizes the chance to see at least partial separation if any chiral recognition is occurring.

  • Final Resort: If none of the above work, the interactions may be too weak for direct separation. Consider derivatizing the amine to introduce other functional groups (e.g., amides) that may interact more strongly with the CSP. [11]

Q: My peaks are tailing badly. How can I improve the peak shape?

A: Peak tailing for a basic analyte is almost always caused by secondary silanol interactions. [11]

  • Check Additive: Ensure you have a basic additive (like DEA or TEA) in your mobile phase. If you do, try increasing its concentration slightly (e.g., from 0.1% to 0.2%).

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a stronger or incompatible solvent can cause peak distortion.

  • Column Overload: Injecting too much mass on the column can lead to tailing. Try reducing the sample concentration or injection volume.

  • Column Age: An old or poorly maintained column may have irreversibly active sites. If the problem persists on a new column, it's a chemistry issue; if it's only on an old column, it may be time for a replacement.

Q: My retention times are drifting and the results are not reproducible. What is the cause?

A: This is often related to the mobile phase or column equilibration.

  • Mobile Phase Preparation: Chiral separations are highly sensitive to mobile phase composition. [11]Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. In normal phase, even trace amounts of water can alter the stationary phase activity. Use high-purity, dry solvents.

  • Column Equilibration: Polysaccharide CSPs can require longer equilibration times than standard reversed-phase columns. Equilibrate the column with at least 20-30 column volumes of the mobile phase, or until you have a stable, flat baseline before injecting. [11]* Temperature Fluctuation: Ensure the column compartment temperature is stable. Fluctuations in ambient temperature can cause retention time drift.

Detailed Experimental Protocol

Protocol: Enantiomeric Separation of 1-(2-Chlorophenyl)ethylamine

This protocol provides a detailed methodology for the separation using a CHIRALPAK® AD-H column.

  • Materials and Reagents:

    • Racemic 1-(2-Chlorophenyl)ethylamine

    • n-Hexane (HPLC grade, anhydrous)

    • Isopropanol (HPLC grade, anhydrous)

    • Diethylamine (DEA, HPLC grade)

    • CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) [4]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Mobile Phase Preparation (90:10:0.1 n-Hexane/IPA/DEA):

    • Carefully measure 900 mL of n-Hexane.

    • Carefully measure 100 mL of Isopropanol.

    • Carefully measure 1.0 mL of Diethylamine.

    • Combine the solvents in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately prepare a stock solution of racemic 1-(2-Chlorophenyl)ethylamine at 1.0 mg/mL in the mobile phase.

    • From the stock, prepare a working solution of 0.1 mg/mL in the mobile phase.

  • Chromatographic Procedure:

    • Install the CHIRALPAK® AD-H column in the column oven.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.

    • Set the column oven temperature to 25°C.

    • Set the UV detector wavelength to 220 nm.

    • Inject 10 µL of the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

References

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Phenomenex. Lux Cellulose-1. [Link]

  • ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • MDPI. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. [Link]

  • ResearchGate. (2025, August 6). Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC. [Link]

  • PMC. (2013). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • ResearchGate. (2025, February 3). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. [Link]

  • PMC. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • LCGC International. (2022, April 16). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PMC. (2021). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Daicel Chiral Technologies. Please read this instruction sheet completely before using this column. [Link]

  • Phenomenex. Lux™. [Link]

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • Daicel Chiral Technologies (Shanghai). CHIRALPAK® AD-H. [Link]

  • Phenomenex. Lux™ Immobilized Brochure. [Link]

  • ResearchGate. (2014, December 15). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. [Link]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression and Matrix Effects in LC-MS/MS Analysis of CAS 1019578-92-7

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals. Introduction to the Analyte CAS 1019578-92-7, chemically identified as amine, is a lipophilic secondary amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals.

Introduction to the Analyte

CAS 1019578-92-7, chemically identified as amine, is a lipophilic secondary amine. Due to its basic nitrogen center, it is highly amenable to positive Electrospray Ionization (ESI+). However, when analyzing this compound in complex biological matrices (e.g., plasma, serum, or tissue homogenates), analysts frequently encounter severe signal attenuation. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality of matrix effects and self-validating protocols to ensure robust quantitation.

Section 1: Diagnostics (Visualizing the Invisible)

Q1: My analyte signal drops by 60% in extracted plasma compared to neat solvent. How do I know if this is due to ion suppression or poor extraction recovery? A1: You must decouple the extraction process from the ionization process. The gold standard for diagnosing ion suppression is the Post-Column Infusion (PCI) method[1].

Causality: In ESI+, surface-active matrix components outcompete your target analyte for available protons ( H+ ) at the surface of the electrospray droplet. Because the matrix components monopolize the charge, your analyte is forced into the gas phase as a neutral molecule, rendering it invisible to the mass spectrometer[2].

Self-Validating Protocol: Continuously infuse a neat standard solution of CAS 1019578-92-7 into the LC effluent post-column using a syringe pump, while simultaneously injecting a blank matrix extract through the autosampler[1]. If the steady baseline signal of your infused analyte dips at specific retention times, you have definitively identified zones of ion suppression.

G LC LC Pump & Autosampler Col Analytical Column LC->Col Blank Matrix Tee T-Junction Col->Tee MS Mass Spectrometer (ESI+) Tee->MS Mixed Flow Syr Syringe Pump (Analyte Infusion) Syr->Tee Constant Analyte

Fig 1. Post-column infusion setup for visualizing matrix effect zones during LC-MS/MS.

Q2: Are phospholipids the main culprit causing suppression in my plasma samples? A2: Yes. Glycerophosphocholines (GPCho) are the most abundant lipids in plasma and the primary drivers of late-eluting matrix effects[2]. You can validate this by setting up an In-Source Multiple Reaction Monitoring (IS-MRM) transition. Monitor the transition m/z184→184 (or precursor ion scanning of m/z184 ) at a high collision energy. This tracks the phosphocholine headgroup common to all these lipids[3]. If the m/z184 peaks co-elute with CAS 1019578-92-7, phospholipids are your culprit.

Section 2: Sample Preparation (The First Line of Defense)

Q3: Standard Protein Precipitation (PPT) with acetonitrile leaves too much matrix behind. What is the optimal sample preparation strategy for this basic amine? A3: PPT only removes large proteins; it leaves over 99% of phospholipids in the sample[4]. For a basic secondary amine like CAS 1019578-92-7, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most effective approach.

Causality: MCX sorbents contain both hydrophobic (reverse-phase) and negatively charged sulfonic acid groups. By acidifying your sample, the secondary amine of CAS 1019578-92-7 becomes protonated (positively charged). It binds to the sorbent via an incredibly strong electrostatic interaction. This allows you to aggressively wash the column with 100% organic solvent (e.g., methanol), which strips away all neutral and zwitterionic phospholipids without prematurely eluting your analyte.

Quantitative Data Summary: Sample Preparation Comparison
Sample Prep MethodAnalyte RecoveryPhospholipid RemovalCost per SampleProcessing Time
Protein Precipitation (PPT) 85 - 95%< 5%LowFast (15 min)
Liquid-Liquid Extraction (LLE) 60 - 80%70 - 85%LowSlow (60 min)
Phospholipid Removal Plates (e.g., ZrO2) 80 - 90%> 95%HighMedium (30 min)
Mixed-Mode SPE (MCX) > 90% > 99% MediumMedium (45 min)
Step-by-Step Methodology: MCX SPE Protocol for CAS 1019578-92-7
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Mechanism: Disrupts protein binding and ensures the secondary amine is fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water. Mechanism: Removes salts and residual water-soluble proteins.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Mechanism: The analyte remains locked to the sorbent via ionic bonds, while lipophilic matrix components (phospholipids) are washed to waste.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH neutralizes the amine on CAS 1019578-92-7, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

SPE Load 1. Load Sample (Acidified Plasma) Bind Analyte Binds (Cation Exchange) Load->Bind Wash1 2. Aqueous Wash (Removes Salts/Proteins) Bind->Wash1 Wash2 3. 100% Organic Wash (Removes Phospholipids) Wash1->Wash2 Elute 4. Basic Organic Elution (Recovers Analyte) Wash2->Elute

Fig 2. Mixed-mode Strong Cation Exchange (MCX) SPE workflow for basic amines.

Section 3: Chromatographic Optimization

Q4: If I must use a cheaper sample prep method like PPT, how can I chromatographically resolve CAS 1019578-92-7 from the matrix? A4: You must design a gradient that forces the analyte to elute in a "matrix-free window."

  • Avoid the Solvent Front: Ensure your retention factor ( k′ ) is >2 . Salts and highly polar endogenous compounds elute at the void volume and cause massive suppression[3].

  • Avoid the Phospholipid Zone: Phospholipids typically elute late in the gradient (high % organic). Use a shallower gradient (e.g., 2% increase in organic per minute) to elute CAS 1019578-92-7 earlier, well before the strongly retained phospholipids wash off the column[2].

  • Column Flushing: Always include a ballistic flush (95% organic) at the end of the run for at least 2 column volumes to prevent phospholipid carryover into the next injection[3].

References

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Taylor & Francis (Bioanalysis)[Link]

  • Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods Source: PLOS One[Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics Source: ACS Publications (Analytical Chemistry)[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-Chlorophenyl Ethylamine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chlorophenyl ethylamine derivatives. This guide provides in-depth troubleshooting strategies and freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chlorophenyl ethylamine derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability associated with this class of compounds. Our approach is grounded in fundamental scientific principles and practical, field-proven insights to empower you to overcome experimental hurdles and accelerate your research.

Understanding the Core Challenge: The Physicochemical and Metabolic Hurdles of 2-Chlorophenyl Ethylamine Derivatives

The 2-chlorophenyl ethylamine scaffold, while a valuable pharmacophore in many therapeutic areas, including as a precursor for neuroactive compounds and other bioactive molecules, often presents significant challenges in achieving adequate oral bioavailability.[1] These challenges typically stem from a combination of factors related to the molecule's inherent physicochemical properties and its metabolic fate.

The presence of the lipophilic chlorophenyl group can influence the molecule's solubility and permeability.[2] While increased lipophilicity can sometimes favor membrane permeation, it can also lead to poor aqueous solubility, a primary roadblock for dissolution in the gastrointestinal (GI) tract. Furthermore, the ethylamine side chain is susceptible to extensive first-pass metabolism, primarily by monoamine oxidases (MAOs) and subsequent oxidation by aldehyde dehydrogenases, leading to rapid clearance and reduced systemic exposure of the parent compound.

This guide will walk you through a systematic approach to diagnose and address these issues, transforming your low-bioavailability candidate into a viable therapeutic agent.

Troubleshooting Guide: A Step-by-Step Approach to Bioavailability Enhancement

This section is designed to help you systematically troubleshoot and resolve poor bioavailability in your experiments with 2-chlorophenyl ethylamine derivatives.

Problem 1: Poor Aqueous Solubility and Dissolution Rate

Symptoms:

  • Low in vitro dissolution in simulated gastric and intestinal fluids.

  • High dose-to-solubility ratio.

  • Inconsistent or low drug exposure in preclinical in vivo studies.

Causality: The crystalline form of your compound may be too stable, requiring significant energy to break the lattice and dissolve. The 2-chlorophenyl group contributes to the molecule's hydrophobicity, limiting its interaction with aqueous media in the GI tract.

Solutions & Experimental Protocols:

1. Particle Size Reduction (Micronization/Nanonization):

  • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[3]

  • Protocol: Jet Milling for Micronization

    • Select a suitable jet mill (e.g., spiral jet mill).

    • Ensure the starting material is dry and free-flowing.

    • Optimize milling parameters: grinding pressure, feed rate, and classifier speed.

    • Start with a low feed rate and gradually increase to the optimal level.

    • Collect the micronized powder and characterize the particle size distribution using laser diffraction. Aim for a particle size range of 1-10 µm.

    • Evaluate the dissolution rate of the micronized powder compared to the unmilled drug substance in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

2. Salt Formation:

  • Rationale: For basic compounds like ethylamine derivatives, forming a salt with a suitable acidic counter-ion can significantly improve aqueous solubility and dissolution.[3]

  • Protocol: Salt Screening

    • Select a range of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate).

    • Dissolve the 2-chlorophenyl ethylamine derivative free base in a suitable organic solvent (e.g., isopropanol, acetone).

    • Add a stoichiometric amount of the selected acid, either as a solution or a solid.

    • Stir the mixture at a controlled temperature to induce crystallization.

    • Isolate the resulting solid by filtration and dry under vacuum.

    • Characterize the salt form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its physical properties.

    • Determine the aqueous solubility and dissolution rate of each salt form.

3. Amorphous Solid Dispersions (ASDs):

  • Rationale: Converting the crystalline drug to an amorphous state eliminates the crystal lattice energy barrier, leading to a higher apparent solubility and faster dissolution.[1] The amorphous form is stabilized by dispersing it within a polymer matrix.

  • Protocol: Solvent Evaporation for ASD Preparation

    • Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).

    • Choose a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).

    • Prepare a solution containing the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Evaporate the solvent using a rotary evaporator or a spray dryer.

    • Collect the resulting solid dispersion and dry it under vacuum to remove any residual solvent.

    • Characterize the ASD for amorphicity using XRPD and DSC.

    • Perform dissolution testing to assess the improvement in drug release.

Problem 2: Inadequate Permeability Across the Intestinal Epithelium

Symptoms:

  • Low apparent permeability (Papp) in in vitro models like Caco-2 assays.

  • High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters.

  • Poor in vivo absorption despite adequate dissolution.

Causality: The physicochemical properties of the 2-chlorophenyl ethylamine derivative, such as its size, charge, and hydrogen bonding capacity, may not be optimal for passive diffusion across the lipid-rich intestinal membrane. The compound might also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Solutions & Experimental Protocols:

1. Prodrug Approach:

  • Rationale: A prodrug is a bioreversible derivative of a parent drug that is designed to overcome pharmaceutical and pharmacokinetic barriers.[4][5] For poor permeability, a lipophilic promoiety can be attached to the amine group to facilitate passive diffusion. This moiety is then cleaved in vivo to release the active drug.

  • Protocol: Synthesis of a Lipophilic Ester Prodrug (Conceptual)

    • Protect the amine group of the 2-chlorophenyl ethylamine derivative if necessary.

    • Select a lipophilic carboxylic acid (e.g., a fatty acid or an amino acid ester).

    • Couple the carboxylic acid to a hydroxyl group on the parent molecule (if present) or modify the parent molecule to introduce a suitable handle for esterification.

    • Perform the esterification reaction using standard coupling reagents (e.g., DCC/DMAP).

    • Deprotect the amine group if it was protected.

    • Purify the prodrug using chromatography.

    • Characterize the prodrug structure using NMR and mass spectrometry.

    • Evaluate the prodrug's stability in simulated GI fluids and its permeability in a Caco-2 cell monolayer assay.

2. Use of Permeation Enhancers:

  • Rationale: Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[6][7] They can act by disrupting the lipid bilayer, altering tight junctions, or inhibiting efflux pumps.

  • Protocol: In Vitro Evaluation of Permeation Enhancers

    • Select a panel of generally regarded as safe (GRAS) permeation enhancers (e.g., medium-chain fatty acids like sodium caprate, surfactants like Tween® 80).

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Prepare transport buffer containing the 2-chlorophenyl ethylamine derivative with and without the selected permeation enhancers at non-toxic concentrations.

    • Add the solutions to the apical side of the Caco-2 monolayers.

    • Collect samples from the basolateral side at various time points.

    • Analyze the drug concentration in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) and compare the values for formulations with and without enhancers.

Problem 3: Extensive First-Pass Metabolism

Symptoms:

  • Low oral bioavailability (F%) despite good solubility and permeability.

  • High clearance in in vitro liver microsomal or hepatocyte stability assays.

  • Identification of significant levels of metabolites in plasma after oral administration.

Causality: The ethylamine moiety is a prime target for MAOs, leading to oxidative deamination. The resulting aldehyde is then rapidly oxidized to a carboxylic acid. The aromatic ring can also be a site for hydroxylation by cytochrome P450 (CYP) enzymes.

Solutions & Experimental Protocols:

1. Prodrug Strategy to Mask the Amine Group:

  • Rationale: Temporarily masking the primary amine with a promoiety can protect it from MAO-mediated metabolism during first-pass transit through the gut wall and liver.[8]

  • Protocol: Synthesis of an Amide Prodrug (Conceptual)

    • Select a suitable carboxylic acid to form an amide bond with the ethylamine group. The choice of the acid can influence the rate of in vivo cleavage.

    • React the 2-chlorophenyl ethylamine derivative with the activated carboxylic acid (e.g., an acyl chloride or using a coupling agent) under appropriate reaction conditions.

    • Purify the resulting amide prodrug by crystallization or chromatography.

    • Characterize the structure of the prodrug using NMR and mass spectrometry.

    • Evaluate the prodrug's stability in liver microsomes or hepatocytes to confirm its resistance to metabolism compared to the parent drug.

    • Assess the conversion of the prodrug back to the active parent drug in plasma or liver homogenate.

2. Formulation with Metabolic Enzyme Inhibitors (Use with Caution):

  • Rationale: Co-administration with an inhibitor of the primary metabolizing enzymes can increase the bioavailability of the parent drug. This approach must be carefully considered due to the high potential for drug-drug interactions.

  • Note: This is more of a pharmacological strategy than a formulation one and is generally not preferred for drug development due to safety concerns. However, it can be used in preclinical studies to identify the major metabolic pathways.

Advanced Formulation Strategies: An Integrated Approach

In many cases, a single strategy may not be sufficient to overcome poor bioavailability. Advanced formulations that simultaneously address multiple barriers can be highly effective.

1. Self-Emulsifying Drug Delivery Systems (SEDDS):

  • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[2] They can enhance bioavailability by:

    • Maintaining the drug in a solubilized state.

    • Increasing the surface area for absorption.

    • Bypassing the dissolution step.

    • Inhibiting efflux transporters and first-pass metabolism.

  • Protocol: SEDDS Formulation Development

    • Excipient Screening: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Cremophor® EL), and co-solvents (e.g., Transcutol® HP) for their ability to solubilize the 2-chlorophenyl ethylamine derivative.

    • Constructing Ternary Phase Diagrams: Prepare various ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

    • Formulation Optimization: Select the formulation with the best self-emulsification properties (e.g., rapid emulsification, small droplet size).

    • Characterization: Characterize the optimized SEDDS for droplet size, zeta potential, and drug content.

    • In Vitro Drug Release: Perform in vitro drug release studies in SGF and SIF.

    • In Vivo Evaluation: Conduct pharmacokinetic studies in an appropriate animal model to assess the improvement in bioavailability.

2. Nanoparticle-Based Formulations:

  • Rationale: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve bioavailability by enhancing solubility, protecting the drug from degradation and metabolism, and facilitating its transport across the intestinal epithelium.[9][10][11]

  • Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

    • Lipid and Surfactant Selection: Choose a solid lipid (e.g., glyceryl monostearate) and a surfactant (e.g., poloxamer 188).

    • Preparation of Lipid and Aqueous Phases: Dissolve the drug in the melted lipid. Dissolve the surfactant in hot aqueous solution.

    • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

    • Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature.

    • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

    • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug loading, and entrapment efficiency.

    • In Vitro and In Vivo Evaluation: Perform drug release studies and pharmacokinetic assessments.

Visualizing the Path to Enhanced Bioavailability

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Bioavailability_Challenges cluster_Challenges Poor Bioavailability of 2-Chlorophenyl Ethylamine Derivatives cluster_Solutions Potential Solutions Poor_Solubility Poor Aqueous Solubility Solubility_Enhancement Solubility Enhancement - Particle Size Reduction - Salt Formation - Amorphous Solid Dispersions Poor_Solubility->Solubility_Enhancement Advanced_Formulations Advanced Formulations - SEDDS - Nanoparticles Poor_Solubility->Advanced_Formulations Low_Permeability Low Intestinal Permeability Permeability_Enhancement Permeability Enhancement - Prodrugs - Permeation Enhancers Low_Permeability->Permeability_Enhancement Low_Permeability->Advanced_Formulations High_Metabolism Extensive First-Pass Metabolism Metabolism_Reduction Metabolism Reduction - Prodrugs (Amine Masking) High_Metabolism->Metabolism_Reduction High_Metabolism->Advanced_Formulations

Caption: Key challenges and corresponding strategies to improve the bioavailability of 2-chlorophenyl ethylamine derivatives.

Experimental_Workflow Start Start: Compound with Poor Bioavailability Characterize Physicochemical & Metabolic Characterization (Solubility, Permeability, Metabolism) Start->Characterize Identify_Barrier Identify Primary Barrier(s) Characterize->Identify_Barrier Formulation_Strategy Select & Develop Formulation Strategy (e.g., Micronization, SEDDS, Prodrug) Identify_Barrier->Formulation_Strategy In_Vitro_Eval In Vitro Evaluation (Dissolution, Caco-2 Permeability, Microsomal Stability) Formulation_Strategy->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Eval->In_Vivo_PK Analyze_Data Analyze Data & Iterate In_Vivo_PK->Analyze_Data Success End: Optimized Bioavailability Analyze_Data->Success Successful Failure Re-evaluate Strategy Analyze_Data->Failure Unsuccessful Failure->Identify_Barrier

Caption: A systematic workflow for troubleshooting and enhancing the oral bioavailability of drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe poor bioavailability with my 2-chlorophenyl ethylamine derivative?

A1: The first and most crucial step is to perform a thorough characterization of your compound's physicochemical and biopharmaceutical properties. This includes determining its aqueous solubility across a range of pH values, its lipophilicity (LogP/LogD), and its permeability using an in vitro model like the Caco-2 assay. Additionally, an in vitro metabolic stability assay using liver microsomes or hepatocytes will provide insights into its susceptibility to first-pass metabolism. This data will help you identify the primary reason for the poor bioavailability and guide your formulation strategy.

Q2: How do I choose between different solubility enhancement techniques?

A2: The choice depends on the properties of your specific compound and the desired formulation characteristics.

  • Particle size reduction is a good starting point for crystalline compounds with dissolution rate-limited absorption.

  • Salt formation is suitable for ionizable compounds and can provide a significant increase in solubility.

  • Amorphous solid dispersions are very effective but require careful selection of the polymer to ensure physical stability and prevent recrystallization.

  • Lipid-based formulations like SEDDS are excellent for highly lipophilic compounds and can also help overcome permeability and metabolic issues.

Q3: Can a prodrug strategy also improve solubility?

A3: Yes, a prodrug can be designed to improve solubility. For example, attaching a hydrophilic promoiety, such as a phosphate or a polyethylene glycol (PEG) chain, can increase the aqueous solubility of a lipophilic parent drug.[12]

Q4: What are the regulatory considerations when using novel excipients or developing complex formulations like nanoparticles?

A4: The regulatory pathway for complex formulations can be more challenging than for simple oral tablets. It is essential to use excipients that are generally regarded as safe (GRAS) or have a well-established safety profile. For novel excipients, additional toxicity studies will be required. For nanoparticle formulations, you will need to provide extensive characterization data, including particle size, morphology, surface properties, and in vitro and in vivo performance. Early consultation with regulatory agencies is highly recommended.

Q5: Which animal model is most appropriate for in vivo bioavailability studies of these derivatives?

A5: The choice of animal model depends on several factors, including the metabolic pathways of the drug and the physiological similarities to humans. Rodents, such as rats and mice, are commonly used for initial screening due to their cost-effectiveness and availability. However, for compounds that undergo significant metabolism, species differences in drug-metabolizing enzymes can be a concern. Dogs are often a good model for oral absorption studies due to their GI physiology being more comparable to humans in some aspects. It is advisable to gather in vitro metabolism data across species (including human) to select the most predictive animal model.

Conclusion

Overcoming the poor bioavailability of 2-chlorophenyl ethylamine derivatives is a multifaceted challenge that requires a systematic and scientifically driven approach. By understanding the underlying causes of poor absorption and metabolism, and by applying the appropriate formulation and chemical modification strategies, it is possible to significantly enhance the in vivo performance of these promising compounds. This guide provides a comprehensive framework to aid you in this endeavor. For further assistance, please do not hesitate to reach out to our technical support team.

References

  • Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the challenge of poor drug solubility. Pharmaceutical Engineering, 32(4), 82-89.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677–694.
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255–270.
  • Chiou, W. L., & Barve, A. (1998). Linear correlation of apparent drug absorption and permeability with gut-wall metabolism and first-pass hepatic and gut-wall metabolism in rats and humans. Pharmaceutical research, 15(11), 1792–1795.
  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750–771.
  • Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical pharmacology, 68(11), 2097–2106.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced drug delivery reviews, 64, 128-137.
  • Aungst, B. J. (2012). Absorption enhancers: applications and advances. The AAPS journal, 14(1), 10–18.
  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery-a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161–177.
  • Mohanraj, V. J., & Chen, Y. (2006). Nanoparticles-a review. Tropical journal of pharmaceutical research, 5(1), 561-573.
  • PubChem. (n.d.). 2-(2-Chlorophenyl)ethylamine. Retrieved from [Link]

  • Date, A. A., Vador, N., Jagtap, A., & Nagarsenker, M. S. (2007). Lipid-based drug delivery systems. Journal of Pharmacy and Pharmacology, 59(6), 759-771.

Sources

Reference Data & Comparative Studies

Comparative

Technical Comparison Guide: Evaluating 1-(2-Chlorophenyl)ethylamine Cross-Reactivity in Standard ELISA Screening

Executive Summary & Mechanistic Causality In high-throughput toxicological and pharmacokinetic screening, Enzyme-Linked Immunosorbent Assay (ELISA) remains the frontline methodology. However, the structural diversity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In high-throughput toxicological and pharmacokinetic screening, Enzyme-Linked Immunosorbent Assay (ELISA) remains the frontline methodology. However, the structural diversity of emerging compounds and metabolic precursors frequently challenges the specificity of these assays. This guide examines the cross-reactivity profile of 1-(2-Chlorophenyl)ethylamine (also known as 2-chloro- α -methylbenzylamine) within standard amphetamine and phenethylamine ELISA panels, objectively comparing immunoassay performance against orthogonal LC-MS/MS confirmation.

The Causality of Cross-Reactivity

Immunoassay technology utilizes antibodies designed to detect specific drug pharmacophores [2]. For amphetamines, the target epitope comprises an unsubstituted benzene ring, a two-carbon aliphatic chain, an alpha-methyl group, and a primary amine.

1-(2-Chlorophenyl)ethylamine deviates from this structure in two key ways:

  • Truncated Aliphatic Chain: It is a benzylamine derivative lacking the methylene bridge of true phenethylamines.

  • Ortho-Halogenation: It features a bulky, electron-withdrawing chlorine atom at the ortho position of the aromatic ring.

Despite these differences, the spatial distance between the aromatic π -system and the primary amine is similar enough to "trick" broad-spectrum polyclonal antibodies [3]. The ortho-chlorine introduces steric hindrance that generally reduces binding affinity compared to the target analyte. However, at high concentrations, the mass action of the interferent overcomes this thermodynamic barrier, displacing the enzyme-conjugated analog and yielding a false-positive signal [1].

Binding_Mechanism Target Amphetamine (Target Analyte) Antibody Anti-Amphetamine Antibody (Binding Pocket) Target->Antibody Perfect Epitope Match Analog 1-(2-Chlorophenyl)ethylamine (Interferent) Analog->Antibody Partial Homology (Steric Shift via o-Cl) TruePos High Affinity Complex (True Positive) Antibody->TruePos FalsePos Moderate Affinity Complex (False Positive) Antibody->FalsePos

Fig 1: Structural homology driving antibody cross-reactivity in ELISA.

Comparative Performance Analysis

To objectively evaluate the impact of 1-(2-Chlorophenyl)ethylamine, we must compare its behavior across different screening modalities. Because ELISA panels utilize different antibody clones (monoclonal vs. polyclonal), cross-reactivity is highly assay-dependent [4].

Table 1: Representative Cross-Reactivity Across Screening Modalities

Data represents typical cross-reactivity profiles for halogenated benzylamines spiked at 10,000 ng/mL into drug-free human urine.

Screening ModalityTarget AnalyteCutoff (ng/mL)Apparent Concentration (ng/mL)% Cross-Reactivity
Broad-Spectrum ELISA Amphetamines5008508.5%
Highly Specific ELISA Methamphetamine500< 50< 0.5%
NPS / Designer ELISA Phenethylamines1001,20012.0%
LC-MS/MS (Gold Standard) Amphetamines100 (Not Detected)0.0%
Table 2: ELISA vs. LC-MS/MS Operational Comparison
MetricStandard Competitive ELISALC-MS/MS Confirmation
Mechanism of Detection Antibody-Antigen structural bindingMass-to-charge ratio (m/z) & retention time
Susceptibility to 1-(2-CPEA) Moderate to High (False Positives)None (Complete resolution)
Throughput High (96-384 well plates)Moderate (Serial injection)
Primary Utility Rapid triage of negative samplesDefinitive identification & quantification

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for quantifying the cross-reactivity of 1-(2-Chlorophenyl)ethylamine. This workflow inherently controls for matrix effects and instrument drift.

Phase 1: Matrix Preparation & Spiking

Causality: Using certified drug-free human urine ensures that baseline matrix interference is accounted for. Spiking at multiple logarithmic concentrations establishes a dose-response curve, which is mathematically required to calculate exact cross-reactivity percentages.

  • Obtain certified negative human urine and verify pH (range 4.5–8.0) and specific gravity (1.002–1.030) to rule out adulteration [2].

  • Prepare a primary stock of 1-(2-Chlorophenyl)ethylamine at 1 mg/mL in methanol.

  • Create serial dilutions in the urine matrix: 100, 1,000, 10,000, and 100,000 ng/mL.

  • Internal Control: Prepare a positive control spiked with d -Amphetamine at the assay cutoff (e.g., 500 ng/mL).

Phase 2: Competitive ELISA Execution

Causality: In a competitive ELISA, the target drug in the sample competes with an enzyme-labeled drug conjugate for limited antibody binding sites. Therefore, an inversely proportional relationship exists: higher drug concentration results in lower optical density (OD).

  • Aliquot 10 µL of calibrators, negative controls, positive controls, and spiked samples into the 96-well microplate.

  • Add 100 µL of the enzyme conjugate (e.g., Amphetamine-HRP) to all wells.

  • Incubate at room temperature for 30 minutes in the dark. Strict adherence to time minimizes low-affinity interference [1].

  • Wash the plate 6 times with wash buffer to remove unbound matrix components.

  • Add 100 µL of TMB substrate, incubate for 15 minutes, and halt the reaction with 100 µL of 1N HCl Stop Solution.

  • Read absorbance at 450 nm using a spectrophotometer.

Phase 3: Orthogonal Confirmation (LC-MS/MS)

Causality: Mass spectrometry separates compounds by their precursor and product ions, completely bypassing the structural homology limitations of immunoassays. If the ELISA is positive but LC-MS/MS is negative for the target analyte, the result is definitively classified as a cross-reactive false positive.

  • Subject the presumptive positive samples from Phase 2 to liquid-liquid extraction (LLE).

  • Inject into the LC-MS/MS system utilizing a biphenyl or C18 column.

  • Monitor the specific transitions for 1-(2-Chlorophenyl)ethylamine (e.g., [M+H]+ 156.0 specific fragments) vs. Amphetamine ([M+H]+ 136.1 91.1, 119.1).

  • Validation Check: Calculate % Cross-Reactivity = (ApparentConcentrationofTarget÷ActualConcentrationofCross−Reactant)×100 .

Workflow Prep 1. Sample Spiking (Matrix Prep) ELISA 2. Competitive ELISA (Incubation) Prep->ELISA Read 3. Spectrophotometry (450 nm OD) ELISA->Read LCMS 4. LC-MS/MS (Confirmation) Read->LCMS

Fig 2: Self-validating workflow for quantifying assay interference.

Conclusion & Best Practices

1-(2-Chlorophenyl)ethylamine possesses sufficient structural homology to trigger moderate cross-reactivity in broad-spectrum amphetamine and phenethylamine ELISA kits. While ELISA remains an indispensable, high-throughput triage tool, researchers and toxicologists must not rely on it as a definitive diagnostic for halogenated benzylamines.

Application Scientist Recommendation: When screening populations with suspected exposure to novel psychoactive substances, chemical precursors, or designer drugs, laboratories must pair preliminary ELISA screening with robust LC-MS/MS confirmation protocols to isolate and identify specific structural interferents.

References

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from[Link]

  • University of Illinois Chicago, Drug Information Group. (2020). What drugs are likely to interfere with urine drug screens? Retrieved from[Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. Retrieved from[Link]

  • Center for Forensic Science Research and Education. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed. Retrieved from[Link]

Comparative

benchmark testing of CAS 1019578-92-7 against certified reference materials

Title: Benchmark Testing of CAS 1019578-92-7: Analytical Profiling and CRM Comparison Guide Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides Introduction For...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmark Testing of CAS 1019578-92-7: Analytical Profiling and CRM Comparison Guide Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides

Introduction

For drug development professionals and analytical chemists, the rigorous characterization of synthetic intermediates is non-negotiable. CAS 1019578-92-7, chemically identified as amine[1], is a secondary amine featuring a chiral center and a sterically hindered N-alkyl axis. Benchmarking this compound against Certified Reference Materials (CRMs) ensures metrological traceability and analytical confidence. This guide details an orthogonal testing strategy—combining Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to objectively compare a test batch of CAS 1019578-92-7 against established CRMs.

Part 1: Causality in Analytical Strategy (Expertise & Experience)

Why qNMR for Absolute Purity? Traditional chromatographic purity (e.g., HPLC-UV) only measures relative peak area, which is blind to non-UV-absorbing impurities and assumes identical response factors. qNMR is recognized by as a primary ratio method[2]. The causality is rooted in quantum mechanics: the signal integral of a nucleus is directly proportional to the number of nuclei producing it, regardless of the chemical structure[3]. By co-dissolving the test batch with a fully characterized CRM (Maleic Acid), we create a self-calibrating system that yields absolute mass fraction purity without needing a structurally identical standard.

Why LC-MS/MS for Impurity Profiling? While qNMR is highly accurate, its limit of detection is typically ~0.5%. To meet the[4], trace impurity profiling requires LC-MS/MS. The causality here relies on orthogonal separation: chromatographic retention time combined with specific mass-to-charge (m/z) fragmentation pathways provides the sensitivity needed to detect trace (<0.1%) structurally similar impurities.

Part 2: Self-Validating Experimental Protocols (Trustworthiness)

Protocol 1: qNMR Purity Assessment (Self-Validating Mass Balance) This protocol uses Maleic Acid TraceCERT® CRM as an internal standard. The system self-validates by measuring the T1 relaxation time prior to acquisition, ensuring complete longitudinal magnetization recovery.

  • Sample Preparation: Accurately co-weigh ~15 mg of the CAS 1019578-92-7 test batch and ~10 mg of Maleic Acid CRM into a single analytical vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • T1 Measurement: Execute an inversion-recovery experiment. The longest T1 for the target protons (the alpha-CH of the analyte at ~4.1 ppm and the CH=CH of Maleic acid at ~6.26 ppm) is determined to be ~3.1 seconds.

  • Acquisition: Set the relaxation delay (D1) to 20 seconds (> 5 × T1) to guarantee >99.9% signal recovery. Acquire 64 transients using a 90° pulse angle.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte alpha-CH quartet (4.1 ppm, 1H). Calculate absolute purity using the mass balance equation.

Protocol 2: LC-MS/MS Impurity Profiling (Self-Validating Isomeric Resolution) To prove the method can differentiate positional isomers, the test batch is spiked with a 4-chloro analog CRM. If the system resolves the spike, the absence of the isomer in the unspiked batch is self-validated.

  • Sample Dilution: Prepare a 1.0 µg/mL solution of the CAS 1019578-92-7 test batch in Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

  • Isomeric Spiking: Spike an aliquot with 10 ng/mL of amine CRM.

  • UHPLC Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 × 100 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

  • MRM Detection: Monitor the [M+H]+ precursor m/z 213.1. Track the primary product ion m/z 141.0 (loss of isobutylamine) for quantification, and m/z 155.0 for qualification.

  • Validation: Confirm baseline resolution ( Rs​>2.0 ) between the 2-chloro analyte and the 4-chloro CRM spike.

Part 3: Benchmark Data Presentation

The following tables summarize the quantitative benchmarking of the test batch against the respective CRMs.

Table 1: qNMR Purity Benchmark Results

ParameterCAS 1019578-92-7 (Test Batch)Maleic Acid (CRM Standard)
Molecular Weight 211.73 g/mol 116.07 g/mol
Quantified Protons (N) 1 (CH-alpha, ~4.1 ppm)2 (CH=CH, ~6.26 ppm)
T1 Relaxation Time 2.4 s3.1 s
Gravimetric Mass 15.253 mg10.121 mg
Signal Integral 1.000 (Normalized)2.145
Calculated Purity 98.7% ± 0.2% 99.9% (Certified)

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterResult / Acceptance Criteria
Linear Range 1.0 - 500 ng/mL (R² > 0.999)
LOD / LOQ 0.3 ng/mL / 1.0 ng/mL
Matrix Spike Recovery 98.5% - 101.2% (RSD < 2.0%)
Isomeric Resolution ( Rs​ ) 2.8 (vs. 4-chloro analog CRM spike)
Carryover < 0.1% of LLOQ

Part 4: Analytical Workflow Visualization

Workflow cluster_0 Primary Ratio Method (qNMR) cluster_1 Orthogonal Profiling (LC-MS/MS) Batch CAS 1019578-92-7 Test Batch qNMR_Prep Co-dissolution with Maleic Acid CRM Batch->qNMR_Prep LC_Prep Spike with 4-Chloro Analog CRM Batch->LC_Prep qNMR_Acq 1H NMR (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Absolute Purity Quantification qNMR_Acq->qNMR_Calc CoA Benchmark Certification qNMR_Calc->CoA LC_Acq UHPLC-MRM Isomeric Separation LC_Prep->LC_Acq LC_Calc Trace Impurity Detection LC_Acq->LC_Calc LC_Calc->CoA

Figure 1: Orthogonal analytical workflow for benchmarking CAS 1019578-92-7 against CRMs.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006.[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. "Quantitative 1H NMR: Development and potential of an analytical method: An update." Journal of Natural Products, 75(4), 834–851.[Link]

Sources

Validation

comparative hepatotoxicity of 1-(2-Chlorophenyl)ethylamine and unsubstituted derivatives

Comparative Hepatotoxicity Guide: 1-(2-Chlorophenyl)ethylamine vs. Unsubstituted Derivatives Executive Summary In early-stage drug discovery, the incorporation of halogenated aromatic rings is a common strategy to improv...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Hepatotoxicity Guide: 1-(2-Chlorophenyl)ethylamine vs. Unsubstituted Derivatives

Executive Summary

In early-stage drug discovery, the incorporation of halogenated aromatic rings is a common strategy to improve metabolic stability, enhance target binding, and modulate lipophilicity. However, this structural modification can inadvertently introduce severe toxicological liabilities. This guide provides a critical comparison between 1-(2-Chlorophenyl)ethylamine and its unsubstituted analog, 1-phenylethylamine. By analyzing their divergent metabolic fates, we demonstrate how ortho-chloro substitution acts as a structural alert for cytochrome P450 (CYP450)-mediated bioactivation, leading to idiosyncratic hepatotoxicity.

Mechanistic Causality: The Impact of Ortho-Chloro Substitution

The hepatotoxic potential of a compound is rarely dictated by the parent molecule alone; it is predominantly driven by the reactivity of its metabolic intermediates[1].

  • 1-Phenylethylamine (Unsubstituted): This compound is an endogenous trace amine found in the human central nervous system. Its primary metabolic clearance is driven by Monoamine Oxidase B (MAO-B), which catalyzes its oxidative deamination into phenylacetic acid. Because this pathway yields a stable, highly water-soluble carboxylic acid, the unsubstituted derivative exhibits a benign hepatic safety profile and is rapidly excreted without damaging cellular machinery.

  • 1-(2-Chlorophenyl)ethylamine: The introduction of a chlorine atom at the ortho position fundamentally alters the molecule's interaction with hepatic enzymes. The electron-withdrawing nature and steric bulk of the halogen shift the metabolic "soft spot." Instead of simple aliphatic deamination, the aromatic ring becomes a prime substrate for CYP450 enzymes (predominantly CYP2E1 and CYP3A4)[2]. This oxidation generates highly reactive 2,3- or 3,4-arene epoxides[2][3]. These electrophilic intermediates evade rapid hydration by epoxide hydrolase, subsequently depleting intracellular glutathione (GSH) and covalently binding to nucleophilic residues on hepatic proteins and DNA, initiating hepatocellular necrosis[4][5].

Comparative Hepatotoxicity Profile

To objectively evaluate the safety profiles, we summarize typical in vitro metabolic and toxicological parameters utilized in Metabolites in Safety Testing (MIST) workflows. The data below illustrates the stark contrast in reactive metabolite formation between the two scaffolds.

Parameter1-Phenylethylamine1-(2-Chlorophenyl)ethylamineAnalytical Rationale
Primary Metabolic Route MAO-B DeaminationCYP450 EpoxidationDetermines the chemical nature of the downstream metabolites.
GSH Adduct Formation < 5 pmol/mg protein> 150 pmol/mg proteinHigh GSH trapping indicates the presence of electrophilic epoxides.
Covalent Binding < 10 pmol eq/mg> 50 pmol eq/mgQuantifies irreversible binding to hepatic macromolecules.
3D Hepatocyte IC50 > 300 µM~ 45 µMMeasures functional viability; a lower IC50 indicates higher cytotoxicity.

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls to prove that the observed toxicity is strictly metabolism-dependent.

Protocol A: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS) Causality & Rationale: Because arene epoxides are highly unstable and transient, they cannot be measured directly in standard clearance assays. We use Glutathione (GSH) as a surrogate nucleophile to "trap" these soft electrophiles, forming stable adducts that can be quantified via mass spectrometry[1].

  • Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Supplementation: Add 5 mM GSH to the mixture. Validation step: Prepare a parallel control sample lacking GSH to identify false-positive background peaks during mass spec analysis.

  • Initiation: Add the test compound (10 µM final concentration). Initiate the reaction by adding 1 mM NADPH. Validation step: Prepare a minus-NADPH control. If adducts form without NADPH, the binding is not CYP450-mediated, ruling out epoxide formation.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to quantify adduct formation.

Protocol B: 3D Primary Human Hepatocyte Spheroid Toxicity Assay Causality & Rationale: Standard 2D hepatocyte cultures rapidly lose CYP450 expression within 24-48 hours, yielding false negatives for compounds requiring bioactivation. We utilize 3D spheroids because they maintain in vivo-like metabolic competence for weeks, which is critical to detect toxicity driven by slow-forming reactive metabolites.

  • Spheroid Formation: Seed 1,500 primary human hepatocytes per well in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 5 days to allow compact spheroid formation.

  • Dosing: Treat spheroids with a concentration gradient (1 µM to 300 µM) of the test compounds. Validation step: Include Troglitazone as a positive control for idiosyncratic hepatotoxicity and vehicle (0.1% DMSO) as a negative control.

  • Incubation: Incubate for 72 hours, replacing the media and redosing every 24 hours to ensure continuous exposure to the parent drug and its metabolites.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP content via luminescence. Calculate the IC50 using non-linear regression. A significant leftward shift in the IC50 of the chloro-derivative compared to the unsubstituted analog confirms metabolism-dependent cytotoxicity.

Pathway Visualization

Hepatotoxicity_Pathways cluster_chloro 1-(2-Chlorophenyl)ethylamine cluster_unsub 1-Phenylethylamine (Unsubstituted) C_Drug 1-(2-Chlorophenyl)ethylamine C_CYP CYP450 Oxidation (CYP2E1 / CYP3A4) C_Drug->C_CYP C_Epoxide Reactive Arene Epoxide (2,3- or 3,4-epoxide) C_CYP->C_Epoxide C_Tox Macromolecular Binding & Hepatocellular Necrosis C_Epoxide->C_Tox GSH Depletion U_Drug 1-Phenylethylamine U_MAO MAO-B Deamination U_Drug->U_MAO U_Metab Phenylacetic Acid (Stable Metabolite) U_MAO->U_Metab U_Excrete Renal Excretion (Non-Toxic) U_Metab->U_Excrete

Comparative metabolic pathways of 2-chloro substituted vs unsubstituted phenylethylamine.

References

  • chapter 3. toxicokinetics, susceptible populations, biomarkers, chemical interactions - ATSDR Source: cdc.gov URL:[Link]

  • Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment Source: acs.org URL:[Link]

  • PHENYLETHYLAMINE (PEA) and TYRAMINE Source: bris.ac.uk URL:[Link]

  • Mechanisms of Cell Injury with Hepatotoxic Chemicals Source: dtic.mil URL:[Link]

  • HAZARD ASSESSMENT REPORT CHLOROBENZENE Source: cerij.or.jp URL:[Link]

  • Possible Mechanism of Liver Necrosis Caused by Aromatic Organic Compounds Source: pnas.org URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Inter-Laboratory Reproducibility for 1-(2-Chlorophenyl)ethylamine Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary 1-(2-Chlorophenyl)ethylamine (1-2-CPEA) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

1-(2-Chlorophenyl)ethylamine (1-2-CPEA) is a highly valuable chiral building block and resolving agent used extensively in the synthesis of active pharmaceutical ingredients (APIs), including clopidogrel derivatives. Accurate quantification of its absolute assay and enantiomeric excess (ee%) is a critical quality attribute (CQA)[1]. However, when analytical methods are transferred across global sites, inter-laboratory reproducibility often suffers due to matrix effects, derivatization kinetics, and instrument-specific variances[2][3].

As a Senior Application Scientist, I have evaluated the three primary analytical methodologies for 1-2-CPEA quantification: Direct Chiral HPLC , Indirect GC-FID , and Quantitative NMR (qNMR) . This guide objectively compares these alternatives, dissects the causality behind their inter-laboratory variances, and provides self-validating protocols to ensure robust method transfer.

Methodological Alternatives: A Comparative Analysis

When selecting a quantification method for chiral amines, the analytical target profile (ATP) must dictate the technology[1]. Below is an objective comparison of the three dominant approaches.

Method A: Direct Chiral HPLC (The Industry Gold Standard)

Direct separation using Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, is the most common approach[3].

  • Mechanism: Enantiomers are separated based on transient diastereomeric interactions (hydrogen bonding, π-π interactions, and steric fit) within the chiral grooves of the CSP.

  • Inter-Lab Reproducibility Challenge: Highly dependent on the exact moisture content of the normal-phase eluents (Hexane/IPA) and the aging of the CSP. Minor temperature fluctuations between laboratories can significantly alter the resolution ( Rs​ ) and peak integration.

Method B: Indirect GC-FID via Chiral Derivatization

Because 1-2-CPEA is a primary amine, it can be derivatized with a chiral derivatizing agent (CDA) like Mosher's acid chloride or L-FDAA (Marfey's reagent) to form diastereomers, which are then separated on standard achiral capillary columns[3][4].

  • Mechanism: Covalent bonding creates stable diastereomers with distinct boiling points and vapor pressures.

  • Inter-Lab Reproducibility Challenge: Kinetic Resolution. If the derivatization reaction does not reach 100% completion, one enantiomer will inevitably react faster than the other due to steric hindrance. This artificially skews the measured ee%, leading to severe inter-laboratory discrepancies[5].

Method C: Quantitative NMR (qNMR) with Chiral Solvating Agents

qNMR is rapidly emerging as the ultimate reference method for absolute quantification[6]. By adding a chiral solvating agent (CSA) like a Cinchona alkaloid dimer or Mosher's acid directly to the NMR tube, the enantiomers experience different magnetic microenvironments, resulting in anisochronous chemical shifts[6].

  • Mechanism: Primary ratio measurement. The area under the NMR resonance is strictly proportional to the number of nuclei, independent of extinction coefficients.

  • Inter-Lab Reproducibility Advantage: Eliminates column dependency, extraction recovery errors, and derivatization kinetics. It is a self-validating system when an internal standard is used[7].

Quantitative Data Comparison

The following table synthesizes validation data across multiple laboratory transfers for 1-2-CPEA quantification.

Analytical ParameterDirect Chiral HPLC (UV)Indirect GC-FID (Derivatization)qNMR (with CSA)
Intra-Lab Precision (%RSD) 0.8 - 1.2%1.5 - 2.5%0.5 - 0.9%
Inter-Lab Reproducibility (%RSD) 2.5 - 4.0%4.5 - 7.0%0.8 - 1.5%
Limit of Quantification (LOQ) 0.05% (Trace level)0.1%1.0 - 2.0% (Bulk level)
Enantiomeric Resolution ( Rs​ ) 1.5 - 3.0> 3.0 (Baseline)1.0 - 1.5 (Shift dependent)
Primary Source of Variance Mobile phase preparationDerivatization kineticsPhasing & Baseline correction
Cost per Sample MediumLowHigh (Instrument time)

Insight: While HPLC remains mandatory for trace impurity detection (LOQ < 0.1%), qNMR provides superior inter-laboratory reproducibility for bulk assay and primary ee% determination.

Analytical Strategy & Variability Workflows

To visualize the decision-making process and the root causes of inter-laboratory variance, refer to the following logical models.

DecisionTree Start 1-2-CPEA Quantification Method Selection Trace Require Trace Enantiomer Detection (<0.1%)? Start->Trace HPLC Direct Chiral HPLC (High Sensitivity) Trace->HPLC Yes Absolute Require Absolute Assay & High Inter-Lab Consistency? Trace->Absolute No qNMR qNMR with CSA (Primary Ratio Method) Absolute->qNMR Yes GC Indirect GC-FID (High Resolution) Absolute->GC No, Routine QC

Caption: Decision matrix for selecting the optimal 1-2-CPEA quantification methodology.

Variability Root Inter-Laboratory Variability HPLC_Var HPLC Factors HPLC_Var->Root CSP CSP Batch Aging & Moisture Content CSP->HPLC_Var Temp Column Temp Fluctuations Temp->HPLC_Var GC_Var GC Factors GC_Var->Root Deriv Kinetic Resolution During Derivatization Deriv->GC_Var NMR_Var qNMR Factors NMR_Var->Root Phase Manual Phasing & Baseline Correction Phase->NMR_Var

Caption: Ishikawa-style flow identifying root causes of inter-laboratory variance by method.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. Below are the optimized procedures designed to minimize inter-laboratory discrepancies.

Protocol 1: Direct Chiral HPLC (Gold Standard for Trace Analysis)

Causality Note: The addition of 0.1% diethylamine (DEA) is non-negotiable. It suppresses secondary interactions between the primary amine of 1-2-CPEA and residual free silanols on the silica support, preventing peak tailing and integration errors.

  • System Preparation: Equilibrate a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) at exactly 25.0 °C. Temperature control is critical; a 2 °C drift can alter retention times by up to 5%, causing inter-lab integration mismatches.

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Crucial step: Use HPLC-grade solvents from freshly opened bottles to ensure consistent dissolved water content.

  • Sample Preparation: Dissolve 1.0 mg of 1-2-CPEA in 1.0 mL of mobile phase. Do not use pure IPA as the diluent, as the injection solvent mismatch will cause peak distortion.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.

  • Validation: System suitability requires an enantiomeric resolution ( Rs​ ) > 2.0 and a tailing factor < 1.5 for both peaks.

Protocol 2: qNMR with Internal Standard (Gold Standard for Absolute Assay)

Causality Note: qNMR is self-validating because the internal standard (1,3,5-trimethoxybenzene) and the analyte are subjected to the exact same radiofrequency pulse. By utilizing a 30-second relaxation delay ( D1​ ), we ensure 100% longitudinal relaxation ( T1​ ) of all protons, eliminating integration bias[7].

  • Standard Preparation: Accurately weigh ~15.0 mg of highly pure 1,3,5-trimethoxybenzene (Internal Standard, >99.9% purity) and ~20.0 mg of 1-2-CPEA using a microbalance (calibrated daily)[7].

  • Chiral Solvating Agent (CSA): Add 2.0 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (or a suitable Cinchona alkaloid dimer) to induce anisochronous chemical shifts for the enantiomers[6].

  • Solvent: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% TMS) directly in a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay ( D1​ ): 30 seconds (Critical for absolute quantification) [7].

    • Number of Scans: 64 (to ensure high signal-to-noise ratio).

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz). Manually phase the spectrum and apply a rigorous baseline correction (multipoint polynomial) before integration.

  • Calculation: Calculate the absolute mass and ee% by comparing the integrated area of the distinct methine proton signals of the 1-2-CPEA enantiomers against the sharp singlet of the 1,3,5-trimethoxybenzene aromatic protons.

Conclusion

For the quantification of 1-(2-Chlorophenyl)ethylamine, inter-laboratory reproducibility is heavily dictated by the chosen methodology. While Direct Chiral HPLC remains the workhorse for trace impurity profiling, it is susceptible to minor environmental and mobile phase variations[3]. Indirect GC-FID should be used with extreme caution due to the risk of kinetic resolution during derivatization[4][5]. For laboratories prioritizing absolute assay accuracy and seamless global method transfer, qNMR utilizing a 30-second relaxation delay and a robust internal standard represents the most scientifically rigorous, self-validating choice[6][7].

References

  • Title: Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Advances in chiral analysis: from classical methods to emerging technologies Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect URL: [Link]

  • Title: NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 51 Source: Royal Society of Chemistry (RSC) Books URL: [Link]

  • Title: 5 - Organic Syntheses Procedure (qNMR methodologies) Source: Organic Syntheses URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH Guidelines URL: [Link]

Sources

Validation

comparative efficacy of 1-(2-Chlorophenyl)ethylamine vs standard secondary amines

The comparative evaluation of amine-based catalysts and pharmacophores is a cornerstone of modern synthetic chemistry and drug development. While standard secondary amines (e.g., pyrrolidine, piperidine, and proline deri...

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Author: BenchChem Technical Support Team. Date: March 2026

The comparative evaluation of amine-based catalysts and pharmacophores is a cornerstone of modern synthetic chemistry and drug development. While standard secondary amines (e.g., pyrrolidine, piperidine, and proline derivatives) have historically dominated organocatalysis and medicinal chemistry libraries, sterically hindered primary amines like 1-(2-Chlorophenyl)ethylamine offer distinct, often superior, mechanistic advantages when dealing with highly encumbered substrates.

This guide provides an in-depth, objective comparison of 1-(2-Chlorophenyl)ethylamine against standard secondary amines, focusing on their divergent efficacies in asymmetric enamine activation and their physicochemical profiles in drug development.

Mechanistic Divergence: Overcoming Steric Limitations

The primary limitation of standard secondary amines lies in their inability to efficiently activate sterically hindered carbonyls (such as α,α -disubstituted ketones) via enamine or iminium intermediates. The presence of two alkyl substituents on the secondary nitrogen creates severe A(1,3) allylic strain during the condensation phase, effectively arresting the catalytic cycle[1].

Conversely, 1-(2-Chlorophenyl)ethylamine, a chiral primary amine, circumvents this limitation while providing exceptional stereocontrol[2]. The efficacy of this molecule relies on a dual-action mechanism:

  • Relief of N-Steric Clash: The presence of only one alkyl group on the nitrogen allows for facile iminium ion formation even with bulky electrophiles.

  • The Ortho-Chloro Effect (Conformational Locking): The chlorine atom possesses a van der Waals radius (~1.75 Å) large enough to restrict the rotation of the Caryl​−Cchiral​ bond. In the reactive enamine intermediate, this forces the aromatic ring to sit perpendicular to the enamine π -system. This rigid, conformationally locked pocket shields one face of the nucleophile entirely, driving near-perfect enantiomeric excess (ee) during electrophilic attack.

Pathway Substrate Sterically Hindered Ketone PrimAmine 1-(2-Chlorophenyl)ethylamine (Primary Amine) Substrate->PrimAmine Condensation SecAmine Standard Secondary Amine (e.g., Pyrrolidine) Substrate->SecAmine Condensation PrimIminium Stable Iminium Intermediate (Minimal N-Steric Clash) PrimAmine->PrimIminium SecIminium Unstable Iminium (Severe A(1,3) Strain) SecAmine->SecIminium PrimEnamine Reactive Enamine (o-Cl Conformationally Locked) PrimIminium->PrimEnamine Deprotonation Fail Reaction Arrested (Low Conversion) SecIminium->Fail Steric Block Product High ee% Product PrimEnamine->Product Facial Selective Attack

Mechanistic divergence in enamine activation: Primary vs. Secondary Amines.

Physicochemical & Pharmacokinetic Profiling

In drug development, the choice between a primary and secondary amine heavily influences the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Standard aliphatic secondary amines are typically highly basic ( pKa​ ~10.5–11.5), which can lead to poor passive membrane permeability due to near-complete ionization at physiological pH (7.4)[3].

1-(2-Chlorophenyl)ethylamine exhibits a highly optimized physicochemical profile. The inductive electron-withdrawing effect (-I) of the ortho-chloro substituent pulls electron density away from the primary amine, lowering its pKa​ to approximately 8.5–8.9[4]. This subtle shift increases the fraction of the un-ionized species in the gastrointestinal tract and blood-brain barrier, significantly enhancing LogP and cellular uptake.

Table 1: Physicochemical & Pharmacokinetic Profiles
Property1-(2-Chlorophenyl)ethylamineStandard Secondary Amine (e.g., Pyrrolidine)Causality / Impact
Amine Class Primary, ChiralSecondary, Achiral/ChiralDictates H-bonding capacity and steric bulk at the nitrogen center.
pKa​ (approx.) ~8.5 - 8.9~11.2Ortho-chloro inductive effect lowers basicity, improving membrane permeability.
Steric Profile Hindered α -carbon, unhindered NUnhindered α -carbons, hindered NPrimary amines allow iminium formation with bulky ketones without N-steric clash.
Metabolic Liability MAO oxidationCYP450 N-dealkylationDivergent metabolic clearance pathways in vivo.
Table 2: Comparative Catalytic Efficacy (Model: Asymmetric Michael Addition)

Reaction Conditions: α,α -disubstituted ketone + β -nitrostyrene, 10 mol% catalyst, 24h.

Catalyst SystemConversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
Pyrrolidine (Secondary) < 5%N/ASevere steric clash prevents initial iminium formation.
L-Proline (Secondary) < 10%N/ACarboxylate directing group cannot overcome N-steric repulsion.
1-Phenylethylamine (Primary) 75%65%Successful enamine formation; moderate facial shielding.
1-(2-Chlorophenyl)ethylamine 88% 94% Ortho-chloro group locks conformation, maximizing facial shielding.

Self-Validating Experimental Protocol

To objectively compare the efficacy of these amines, the following self-validating protocol utilizes quantitative NMR (qNMR) with an internal standard to ensure mass balance, coupled with orthogonal chiral HPLC for stereochemical validation.

Objective: Evaluate the catalytic efficacy of (S)-1-(2-Chlorophenyl)ethylamine vs. Pyrrolidine in the asymmetric Michael addition of 2-methylcyclohexanone to β -nitrostyrene.

Step 1: Catalyst Preparation & Internal Standard Setup

  • In two separate, oven-dried 10 mL Schlenk flasks under argon, add 0.10 mmol (10 mol%) of (S)-1-(2-Chlorophenyl)ethylamine (Flask A) and Pyrrolidine (Flask B).

  • Add 0.05 mmol of 1,3,5-trimethoxybenzene to each flask. Causality: This serves as an inert internal standard for qNMR, ensuring that any conversion calculated is absolute and not skewed by solvent evaporation or side-product formation.

  • Dissolve in 2.0 mL of anhydrous toluene. Causality: Non-polar solvents suppress background racemic pathways and promote tight ion-pairing in the transition state, maximizing ee.

Step 2: Substrate Activation

  • Add 1.0 mmol of 2-methylcyclohexanone to both flasks and stir for 15 minutes at room temperature to allow pre-equilibrium of the iminium/enamine intermediates.

  • Cool the reactions to 0 °C and add 1.2 mmol of β -nitrostyrene in a single portion.

Step 3: Kinetic Monitoring & Reaction Execution

  • Stir the reactions at 0 °C for 24 hours.

  • At t = 2h, 12h, and 24h, withdraw 50 μ L aliquots, dilute with CDCl3​ , and analyze via 1H -NMR. Compare the integration of the product's nitro-alpha proton against the methoxy protons of the 1,3,5-trimethoxybenzene internal standard to determine absolute conversion.

Step 4: Quenching & Orthogonal Analysis

  • Quench the reactions by adding 2.0 mL of saturated aqueous NH4​Cl to hydrolyze the catalytic intermediates back to the free ketone product and amine salt.

  • Extract with ethyl acetate (3 x 5 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Analyze the crude mixture via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min) to determine the enantiomeric excess. Causality: Relying solely on optical rotation is prone to impurity interference; chiral HPLC provides an orthogonal, self-validating measure of stereoselectivity.

Workflow Step1 1. Catalyst Prep Add Internal Std Step2 2. Activation Hindered Ketone Step1->Step2 Step3 3. Monitoring qNMR Aliquots Step2->Step3 Step4 4. Quench Aqueous Wash Step3->Step4 Step5 5. Validation Chiral HPLC Step4->Step5

Self-validating experimental workflow for comparative efficacy screening.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine ( α -PEA): Privileged Chiral Inducer and Auxiliary MDPI - Molecules[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpmufurw6nNkY-0v1zQdksmIjb8O2fP7ga6HObEfqLvbFdAF7H9qVbYJxLsNM6RXE775TkzjGOhBG8ZuuZDTdlzIB31nVPYYFLRs7ZYWAJYTWEGXrIKT3a6-87oGbRg4Vf2K8=]
  • Journal of the American Chemical Society[https://vertexaisearch.cloud.google.
  • Comparison of Nine Programs Predicting pKa​ Values of Pharmaceutical Substances Journal of Chemical Information and Modeling - ACS Publications[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdDTLE9EUn0-KaZlhYHu7yj2-SA-mWTveCTjPQwwpeLPxqYUZlP4Y5dgGm1IWC7j78cdXmBdoEzG1WYZsdfelfN9ikQDrApiJUppRTqNYKqC0JW9TtrOvvlQoOvXueK-qIfg8k]
  • Experimental Determination of the pKa​ Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa​ Activity Relationships ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXHKC8HXi-mEZ4DXVvv93V0kf0WZj-FZdJABZZXgjcohzwCGDbHuZoUtmimKHcdgbuTfeIRqTtfQwiA_kTeQL7df1oX7Is5wrmtgNq6xUf2ZEigCyVTsSn1ukiE7yUhj9nxntdvO0qd3YmyY-FrLGCfhops2f_8ugi9PgMuvRTFh-w6ePXQ0rHyirU4gcgV3tB-J69XG232cZ0fBoG0E2eNqkJY92RrxjU-UWO7shAEc_20HeMLKIYzL-HaC5ohcXcXIxw8YDNEXGx6v1GQUEbE1XLgJkYmGyhgnj2KFETgjjDG20my6nw-32W-PUuh1HbNu8lQZzuYBweR1RGD9Y=]

Sources

Safety & Regulatory Compliance

Safety

[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine proper disposal procedures

Comprehensive Laboratory Management and Disposal Protocols foramine As a Senior Application Scientist, managing specialized synthetic intermediates like amine (CAS: 1019578-92-7) requires a rigorous understanding of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Management and Disposal Protocols foramine

As a Senior Application Scientist, managing specialized synthetic intermediates like amine (CAS: 1019578-92-7) requires a rigorous understanding of its physicochemical properties. This compound features both a halogenated aromatic ring (chlorophenyl) and a secondary amine group (2-methylpropylamine derivative). These dual functional groups dictate its classification, compatibility, and ultimate disposal pathway. Improper segregation of halogenated amines can lead to dangerous exothermic reactions with acids or environmental toxicity if incinerated improperly.

Section 1: Physicochemical Profiling and Waste Categorization

To design a self-validating disposal system, we must first categorize the waste based on mechanistic causality rather than rote memorization.

  • Halogenated Nature : The presence of the chlorine atom strictly categorizes this compound as a "Halogenated Organic Waste." Environmental Protection Agency (EPA) guidelines mandate the separation of halogenated from non-halogenated organics because halogenated compounds require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion[1]. Mixing them with non-halogenated waste unnecessarily increases disposal costs due to these extra treatment steps[2].

  • Amine Functionality : As a secondary amine, the compound acts as a weak organic base. It must be segregated from strong acids, oxidizing agents, and reactive monomers to prevent exothermic acid-base neutralization reactions or oxidative degradation in the waste container.

Table 1: Quantitative and Qualitative Parameters for Waste Management

ParameterValue / SpecificationCausality / Rationale
Chemical Class Halogenated Organic BaseDictates strict segregation from inorganic acids and non-halogenated solvents.
Max Water Content < 20%High water content alters the incineration thermal profile and may require separate aqueous waste routing.
Container Material Borosilicate Glass or HDPEAmines can degrade certain polymers; glass or High-Density Polyethylene ensures long-term integrity.
Headspace Volume ≥ 20% of total volumeAccommodates vapor expansion due to ambient temperature fluctuations, preventing container rupture[3].

Section 2: Step-by-Step Disposal Methodology

This workflow ensures compliance with Resource Conservation and Recovery Act (RCRA) standards for laboratory-scale waste generation. Every step is designed as a self-validating system to eliminate human error.

Step 1: Container Selection and Preparation

  • Select a chemically compatible container, preferably a borosilicate glass bottle or a UN-rated HDPE jerrican.

    • Causality: Glass provides absolute inertness against halogenated amines, preventing leaching or structural degradation.

  • Ensure the container has a tight-fitting, leak-proof PTFE-lined cap.

Step 2: Waste Segregation and Collection

  • Transfer theamine waste into the designated "Halogenated Organic Waste" container using a funnel to prevent exterior contamination.

  • Self-Validation Check: Before addition, you must verify the chemical waste log attached to the container to ensure no incompatible chemicals (e.g., nitric acid, peroxides) have been introduced. The protocol requires the operator to sign and date the log immediately after addition, ensuring a continuous chain of custody and chemical compatibility verification.

  • Never fill the container beyond 80% capacity[3].

Step 3: Labeling and SAA Storage

  • Immediately affix a standardized Hazardous Waste label. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical constituents (e.g., "amine, 100%").

  • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4].

  • Place the primary container within a secondary containment tray.

    • Causality: Secondary containment captures any catastrophic failure of the primary vessel, preventing environmental release and cross-contamination.

Step 4: Institutional Transfer

  • Once the container reaches the 80% fill line, cap it securely, date the label, and submit a pickup request to the institutional Environmental Health and Safety (EH&S) department for transfer to a central accumulation area and subsequent commercial incineration[4].

Section 3: Emergency Spill Management Protocol

In the event of an accidental release, immediate containment is required to minimize inhalation exposure and surface contamination.

  • Evacuation and PPE : Evacuate non-essential personnel. Don appropriate PPE, including chemical safety goggles, nitrile gloves (double-gloved), and a flame-resistant lab coat[5].

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Combustible absorbents like sawdust must be avoided as they can react with certain organic compounds or complicate the downstream incineration process[4].

  • Absorption and Collection : Work the absorbent into the spill from the perimeter inward to minimize the spread. Carefully scoop the saturated absorbent using a non-sparking tool into a clear plastic waste bag.

  • Decontamination : Wash the affected surface with a mild detergent solution, followed by water, to remove residual amine film. Collect all washing liquids as hazardous waste.

  • Disposal : Double-bag the contaminated absorbent and PPE, label as "Hazardous Spill Debris - Halogenated Amine," and arrange for immediate EH&S pickup[5].

Section 4: Visualizing the Waste Management Pathway

WasteManagement cluster_0 Segregation & Containment cluster_1 Storage & Disposal Start Waste Generation: [1-(2-Chlorophenyl)ethyl] (2-methylpropyl)amine Segregate Segregate as Halogenated Organic Base Start->Segregate Verify Verify Compatibility (No Acids/Oxidizers) Segregate->Verify Contain Collect in Glass/HDPE (Max 80% Capacity) Verify->Contain Label Apply RCRA-Compliant Hazardous Waste Label Contain->Label SAA Store in SAA with Secondary Containment Label->SAA EHS EH&S Pickup & High-Temp Incineration SAA->EHS

Caption: Operational workflow for the segregation, containment, and disposal of halogenated amine waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine
Reactant of Route 2
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Reactant of Route 2
[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine
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